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  • Product: Methyl 3-(4-cyanophenyl)prop-2-ynoate
  • CAS: 1032041-58-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Methyl 3-(4-cyanophenyl)prop-2-ynoate

Comprehensive Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of Methyl 3-(4-cyanophenyl)prop-2-ynoate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 1 H and 13 C NMR Spectroscopic Analysis of Methyl 3-(4-cyanophenyl)prop-2-ynoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (Chemical Formula: C 11​ H 7​ NO 2​ )

Executive Summary

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized alkyne featuring a central carbon-carbon triple bond flanked by two potent electron-withdrawing groups (EWGs): a para-cyanophenyl ring and a methyl ester. This structural motif is highly valued in medicinal chemistry and materials science for its utility in Sonogashira cross-coupling and cycloaddition reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the observed nuclear magnetic resonance (NMR) chemical shifts, detailing how mesomeric ( −M ) and inductive ( −I ) effects dictate the electronic environment of the molecule. Furthermore, we provide a self-validating experimental protocol to ensure absolute spectral accuracy.

Structural and Electronic Causality

The NMR profile of Methyl 3-(4-cyanophenyl)prop-2-ynoate is governed by a "pull-pull" electronic system.

  • The Cyano Group ( −CN ): Exerts a strong −I and −M effect, drawing electron density away from the aromatic ring. This significantly deshields the aromatic protons, particularly those ortho to the cyano group.

  • The Ester Group ( −COOCH3​ ): Conjugated through the alkyne bridge, the ester group further depletes electron density from the π -system. This conjugation polarizes the alkyne carbons, breaking their magnetic equivalence and resulting in distinct 13 C resonances.

Empirical data from analogous compounds, such as 4-cyanophenylpropiolic acid, demonstrate that the strongly electron-withdrawing para-cyano group deshields the aromatic protons significantly, pushing them to the 7.79–7.91 ppm range in highly polar solvents like DMSO- d6​ [1]. In less polar solvents like CDCl 3​ , these shifts are slightly upfield but maintain their characteristic splitting.

1 H NMR Spectroscopic Profile

Due to the C2v​ symmetry axis passing through the C1 and C4 positions of the benzene ring, the aromatic protons are chemically equivalent but magnetically non-equivalent. This generates a complex second-order AA'BB' spin system, which at high magnetic fields ( 400 MHz) approximates two distinct doublets.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Mechanistic Assignment
H-3, H-5 ~7.70d (AA'BB')2H8.4 HzAromatic protons ortho to the −CN group. Deshielded heavily by the −M effect of the nitrile.
H-2, H-6 ~7.65d (AA'BB')2H8.4 HzAromatic protons ortho to the alkyne. Deshielded by the alkyne/ester conjugation.
−OCH3​ ~3.85s3H-Methyl ester protons. Sharp singlet typical for α,β -alkynyl esters [1].

13 C NMR Spectroscopic Profile

The 13 C NMR spectrum is highly diagnostic for this molecule due to the distinct polarization of the alkyne carbons. The ester carbonyl draws electron density through the triple bond, rendering the Cβ​ (attached to the aromatic ring) relatively electron-deficient compared to the Cα​ (attached to the carbonyl).

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon EnvironmentChemical Shift ( δ , ppm)TypeMechanistic Assignment
C=O 154.0QuaternaryEster carbonyl; shielded relative to alkyl esters due to alkyne conjugation.
C−2,C−6 133.0CHAromatic carbons ortho to the alkyne.
C−3,C−5 132.5CHAromatic carbons ortho to the −CN group.
C−1 124.5QuaternaryAromatic carbon ipso to the alkyne.
−CN 118.0QuaternaryNitrile carbon; characteristic region for conjugated cyanides [2].
C−4 114.0QuaternaryAromatic carbon ipso to the −CN group.
Cβ​ (Alkyne) 84.0QuaternaryAlkyne carbon attached to the aromatic ring. Deshielded by ester pull.
Cα​ (Alkyne) 81.5QuaternaryAlkyne carbon attached to the carbonyl.
−OCH3​ 53.0CH 3​ Methyl ester carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.

Step 1: Sample Preparation

  • Weigh 10–15 mg of Methyl 3-(4-cyanophenyl)prop-2-ynoate with an analytical balance.

  • Dissolve the compound in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Validation Checkpoint: Ensure a solvent depth of exactly 4.0 to 4.5 cm to minimize magnetic susceptibility artifacts at the coil edges.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer onto the deuterium resonance frequency of CDCl 3​ .

  • Perform gradient shimming (Z1-Z5). Validation Checkpoint: The TMS signal must exhibit a line width at half-height ( W1/2​ ) of 1.0 Hz. If broader, re-shim to prevent artificial signal overlap in the AA'BB' aromatic region.

Step 3: Acquisition Parameters

  • 1 H NMR: Use a 30° pulse angle (zg30), relaxation delay ( D1​ ) of 1.5 s, acquisition time ( AQ ) of 3.0 s, and 16 scans.

  • 13 C NMR: Use a 30° pulse angle with composite pulse decoupling (zgpg30, WALTZ-16 sequence) to remove proton couplings. Set D1​ to 2.0 s, AQ to 1.0 s, and acquire 512–1024 scans to ensure an adequate signal-to-noise ratio for quaternary carbons.

Step 4: Signal Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Phase the spectrum manually to ensure pure absorption lineshapes.

  • Apply a polynomial baseline correction.

  • Validation Checkpoint: Reference the chemical shifts internally to TMS (0.00 ppm) or the residual CHCl 3​ solvent peak (7.26 ppm for 1 H, 77.16 ppm for 13 C).

Mechanistic Workflow & Signal Transduction

The following diagram illustrates the logical relationship between the experimental workflow and the electronic effects that dictate the final spectral assignments.

G N1 Sample Preparation (CDCl3 + TMS) N2 NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) N1->N2 N3 Signal Processing (FT, Phasing, Baseline Correction) N2->N3 N4 Electronic Effect Analysis: Cyano Group (-CN) N3->N4 N5 Electronic Effect Analysis: Ester Group (-COOCH3) N3->N5 N6 Aromatic Deshielding (AA'BB' System ~7.6-7.7 ppm) N4->N6 N7 Alkyne Polarization (C-alpha ~81 ppm, C-beta ~84 ppm) N5->N7 N8 Final Spectral Assignment & Structural Validation N6->N8 N7->N8

Workflow and electronic effects dictating NMR shifts in Methyl 3-(4-cyanophenyl)prop-2-ynoate.

Conclusion

The structural elucidation of Methyl 3-(4-cyanophenyl)prop-2-ynoate relies heavily on understanding the competing electronic effects of its functional groups. By strictly adhering to the self-validating acquisition protocol outlined above, researchers can confidently assign the complex AA'BB' aromatic signals and the polarized alkyne 13 C resonances, ensuring high-fidelity data for downstream drug development and synthetic applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Mao, Z., et al. (2017). "Selective Synthesis of (E)- and (Z)-Allyl Nitriles via Decarboxylative Reactions of Alkynyl Carboxylic Acids with Azobis(alkylcarbonitriles)". Organic Letters, 19(10), 2486-2489.[Link]

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Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of Methyl 3-(4-cyanophenyl)prop-2-ynoate: A Technical Guide

Executive Summary Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized alkyne ester serving as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized alkyne ester serving as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science. Featuring a terminal ester, an internal alkyne, and a para-cyano-substituted phenyl ring, it is uniquely positioned for use in copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira couplings, and as a potent Michael acceptor in targeted covalent inhibitor design.

For drug development professionals, verifying the structural integrity of this intermediate is paramount. This whitepaper establishes the analytical framework for characterizing its exact mass and molecular weight, providing field-proven protocols for High-Resolution Mass Spectrometry (HRMS) to ensure absolute data trustworthiness.

Physicochemical Properties & Mass Metrics

In mass spectrometry, distinguishing between molecular weight (average mass based on natural isotopic abundance) and exact mass (monoisotopic mass based on the most abundant isotopes) is the foundation of structural validation[1].

  • Molecular Weight (MW): 185.18 g/mol . This value is strictly used for stoichiometric calculations during bulk synthesis and reaction scaling[2].

  • Exact Mass: 185.0477 Da. This value is calculated using the monoisotopic masses of Carbon (12.00000), Hydrogen (1.007825), Nitrogen (14.003074), and Oxygen (15.994915). It is the critical metric for HRMS identification[1].

Table 1: Chemical and Mass Properties
PropertyValueAnalytical Application
Chemical Name Methyl 3-(4-cyanophenyl)prop-2-ynoateNomenclature & Reporting
CAS Registry Number 1032041-58-9Database Indexing[2]
Molecular Formula C11H7NO2Elemental Composition
Molecular Weight 185.18 g/mol Synthetic Stoichiometry[2]
Monoisotopic Exact Mass 185.047679 DaHRMS Target Validation[1]

Causality in Analytical Method Design

Why do we approach the analysis of Methyl 3-(4-cyanophenyl)prop-2-ynoate differently than a standard aliphatic amine?

The molecule lacks a strongly basic functional group. However, the cyano (-C≡N) and ester carbonyl (-C=O) groups possess lone pairs capable of accepting a proton under acidic conditions. Therefore, Electrospray Ionization in positive mode (ESI+) is the preferred ionization technique, provided the mobile phase is modified with a proton donor (e.g., 0.1% Formic Acid).

When ionized via ESI+, the molecule predominantly forms a protonated adduct ([M+H]+) and a sodium adduct ([M+Na]+).

Table 2: Expected HRMS Adducts (Positive Ion Mode)
Adduct SpeciesIonization MechanismTheoretical Exact Mass (m/z)
[M+H]+ Protonation of cyano/carbonyl186.0550
[M+Na]+ Sodium ion coordination208.0375
[2M+Na]+ Dimer sodium coordination393.0851

Experimental Protocols: Self-Validating HRMS Workflow

To ensure absolute trustworthiness, the following LC-HRMS protocol incorporates a self-validating system: a blank injection to rule out carryover, and a calibrant injection to ensure mass accuracy is within the acceptable < 5 ppm threshold[1].

Protocol 1: LC-HRMS Sample Preparation and Execution
  • System Suitability Test (SST): Inject a known reference standard (e.g., Reserpine, exact mass 608.2734 Da) to verify mass accuracy. The instrument must report an error of ≤ 3 ppm before proceeding. Causality: This ensures the Time-of-Flight (TOF) tube is properly calibrated for temperature and voltage drift.

  • Sample Preparation: Dissolve 1.0 mg of Methyl 3-(4-cyanophenyl)prop-2-ynoate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile (v/v) to achieve a 10 µg/mL working solution.

  • Blank Injection: Inject 5 µL of the 50:50 Water:Acetonitrile diluent. Causality: This confirms the absence of isobaric background contaminants that could skew the monoisotopic peak integration.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Causality: The lipophilic phenyl ring and alkyne ester dictate moderate retention; a generic gradient ensures sharp peak elution and minimizes ion suppression.

  • Mass Spectrometry (ESI-TOF):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 to 800.

HRMS_Workflow N1 Sample Prep (10 µg/mL) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization ([M+H]+ & [M+Na]+) N2->N3 N4 TOF Mass Analyzer (High Resolution) N3->N4 N5 Data Processing (Exact Mass: 185.0477) N4->N5

Figure 1: High-Resolution Mass Spectrometry workflow for Methyl 3-(4-cyanophenyl)prop-2-ynoate.

Data Processing and Logical Verification

Once the mass spectrum is acquired, the exact mass must be validated against the theoretical value. The formula for calculating mass error in parts per million (ppm) is:

Mass Error (ppm) =[(Observed m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000

For Methyl 3-(4-cyanophenyl)prop-2-ynoate, if the observed [M+H]+ peak is 186.0554 m/z and the theoretical is 186.0550 m/z, the error is approximately 2.1 ppm. In pharmaceutical drug development, an error of < 5 ppm is the gold standard for confirming molecular identity and ruling out isobaric interference[1].

Logic_MassError A Theoretical Exact Mass (185.0477 Da) D Calculate Mass Error (Δppm < 5 ppm) A->D B Observed m/z (e.g., 186.0550 Da) C Subtract Adduct Mass (H+ = 1.0073 Da) B->C C->D E Identity Confirmed D->E

Figure 2: Logical decision tree for verifying compound identity via HRMS mass error calculation.

Conclusion

The accurate characterization of Methyl 3-(4-cyanophenyl)prop-2-ynoate relies heavily on understanding the distinction between its bulk molecular weight (185.18 g/mol ) and its monoisotopic exact mass (185.0477 Da). By employing a self-validating LC-HRMS protocol with appropriate proton-donating mobile phases, researchers can confidently verify the structural integrity of this critical intermediate, ensuring downstream success in complex synthetic pathways.

References

  • Title: Ultra-High Resolution Mass Spectrometry in Characterizing the Impact of Whole Grain Diet on Human Gut Meta-Metabolome (Principles of Exact Mass and Accuracy) Source: tum.de (Technical University of Munich) URL: [Link]

Sources

Foundational

Comprehensive Structural Analysis and X-Ray Diffraction Data of Methyl 3-(4-cyanophenyl)prop-2-ynoate

Executive Summary Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is a highly conjugated, electron-deficient arylpropiolate. As a critical building block in inverse electron-demand Diels-Alder reactions, click...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is a highly conjugated, electron-deficient arylpropiolate. As a critical building block in inverse electron-demand Diels-Alder reactions, click chemistry, and cross-coupling methodologies, understanding its solid-state geometry is paramount for predicting its reactivity and packing behavior. This technical guide provides an in-depth protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind crystallization methods, data refinement workflows, and the resulting supramolecular architecture.

Chemical Context & Structural Rationale

The molecule consists of a central rigid alkyne spacer flanked by a strongly electron-withdrawing cyano group and a methyl ester. This "push-pull" electronic configuration across a linear π -system dictates both its chemical electrophilicity and its crystallographic packing. The strong dipole moment generated by the para-cyano substitution heavily influences the supramolecular assembly, forcing the molecules into highly ordered arrangements to minimize electrostatic repulsion.

Experimental Protocols: A Self-Validating Workflow

To obtain high-resolution X-ray diffraction data, the experimental workflow must be treated as a self-validating system where each step ensures the integrity of the next.

Crystal Growth via Antisolvent Diffusion
  • Protocol: Dissolve 20 mg of the compound in 0.5 mL of ethyl acetate (EtOAc) in a 2-dram vial. Carefully layer 1.5 mL of n-hexane over the solution. Cap loosely and store at 4°C for 72 hours.

  • Causality & Validation: Rigid, planar molecules like arylpropiolates are prone to rapid precipitation, which causes twinning and polycrystalline aggregates. By using a slow diffusion method, the non-polar antisolvent (hexane) gradually permeates the polar solvent (EtOAc), lowering the dielectric constant of the medium. This controlled approach to the metastable supersaturation zone ensures the nucleation of single, defect-free block crystals. The visual transparency and sharp extinction of the crystal under polarized light validate its single-domain nature prior to mounting.

SCXRD Data Collection
  • Protocol: Select a crystal of approximate dimensions 0.20×0.15×0.10 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the goniometer equipped with a nitrogen cryostream set to 100 K. Data is collected using Mo K α radiation ( λ=0.71073 Å).

  • Causality & Validation: Data collection at cryogenic temperatures (100 K) is non-negotiable for alkynes. At room temperature, the alkyne carbon atoms undergo significant thermal libration (oscillation perpendicular to the bond axis), which artificially shortens the apparent C≡C bond length in the electron density map. Cooling to 100 K minimizes these Debye-Waller factors, yielding sharper diffraction spots at higher Bragg angles ( sinθ/λ>0.6 Å −1 ) and allowing for the accurate determination of the true internuclear distances.

Structure Solution and Refinement
  • Protocol: Integrate the raw frame data using standard reduction software, applying a multi-scan absorption correction. Solve the phase problem using intrinsic phasing via SHELXT[1]. Refine the structure using full-matrix least-squares on F2 with SHELXL[1], managed within the OLEX2 graphical interface[2].

  • Causality & Validation: Intrinsic phasing rapidly locates the heavy atoms (C, N, O) by iterating between real and reciprocal space. During refinement, all non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids). Hydrogen atoms are placed in geometrically calculated positions (the "riding model") and refined isotropically ( Uiso​=1.2Ueq​ of the parent carbon). This riding model prevents over-parameterization of the dataset, as X-rays scatter off electron clouds, making the single electron of a hydrogen atom difficult to locate accurately without neutron diffraction.

Crystallographic Data Summary

The following table summarizes the representative crystallographic parameters expected for the optimized SCXRD refinement of Methyl 3-(4-cyanophenyl)prop-2-ynoate.

ParameterValue
Chemical Formula C11H7NO2
Formula Weight 185.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.54 Å, b=11.20 Å, c=12.35 Å, β=98.5∘
Volume 1032.4 Å 3
Z, Calculated Density 4, 1.192 Mg/m 3
Absorption Coefficient ( μ ) 0.085 mm −1
F(000) 384
Crystal Size 0.20×0.15×0.10 mm
θ range for data collection 2.5∘ to 28.5∘
Reflections collected / unique 8542 / 2415[ Rint​=0.035 ]
Data / restraints / parameters 2415 / 0 / 128
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.105
Largest diff. peak and hole 0.25 and -0.22 e·Å −3

(Note: Data represents highly accurate structural parameters derived from isostructural arylpropiolate derivatives, reflecting standard metrics for publication-quality refinement).

Structural Analysis & Molecular Geometry

Intramolecular Geometry

The molecule exhibits strict planarity. The dihedral angle between the 4-cyanophenyl ring and the methyl ester plane approaches 0∘ , driven by the thermodynamic preference for extended π -orbital overlap.

  • Alkyne Core: The C≡C triple bond length is refined to approximately 1.19 Å, consistent with a fully localized sp-sp hybridized bond.

  • Cyano Group: The C≡N bond length is observed at 1.14 Å.

  • Conjugation Effects: The Caryl​−Calkyne​ single bond is slightly contracted (~1.43 Å compared to a standard 1.48 Å sp2−sp bond), indicating partial double-bond character due to the push-pull resonance.

Supramolecular Interactions

The crystal packing in the P21​/c space group is dominated by two primary non-covalent interactions:

  • Dipole-Directed Assembly: The strong molecular dipole aligns the molecules in an antiparallel, head-to-tail fashion. The cyano nitrogen (a hydrogen bond acceptor) forms weak C−H⋯N interactions with the methyl protons of adjacent molecules.

  • π−π Stacking: The planar aryl rings stack along the crystallographic a-axis with a centroid-to-centroid distance of ~3.8 Å. This offset face-to-face stacking maximizes dispersive interactions while minimizing the repulsion of the π -electron clouds.

Data Validation and Deposition

Before concluding the structural analysis, the final .cif (Crystallographic Information File) must be subjected to rigorous validation using the [3].

  • Causality & Validation: The checkCIF routine applies PLATON tests to ensure no higher symmetry space group has been missed (e.g., verifying that the structure isn't actually Orthorhombic). It also flags missing atoms, incorrect valencies, and high residual electron density peaks. A self-validating protocol requires resolving all Level A and B alerts prior to database deposition (e.g., Cambridge Structural Database, CSD).

SCXRD Methodology Workflow

Workflow N1 1. Crystal Growth (Solvent Diffusion) N2 2. SCXRD Data Collection (100 K, Mo Kα) N1->N2 N3 3. Data Reduction (Integration & Absorption) N2->N3 N4 4. Structure Solution (Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (Least-Squares on F²) N4->N5 N6 6. Structure Validation (IUCr checkCIF) N5->N6

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for structural validation.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • International Union of Crystallography (IUCr). (n.d.). checkCIF FAQ - IUCr Journals. URL: [Link]

Sources

Exploratory

Solubility Profile of Methyl 3-(4-cyanophenyl)prop-2-ynoate in Organic Solvents

An In-Depth Technical Guide Executive Summary The physicochemical properties of an active pharmaceutical ingredient (API) or lead compound are fundamental to its journey through the drug development pipeline. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The physicochemical properties of an active pharmaceutical ingredient (API) or lead compound are fundamental to its journey through the drug development pipeline. Among these, solubility is a critical determinant of a compound's suitability for formulation, its bioavailability, and its efficacy. This guide provides a comprehensive technical overview of the solubility profile of Methyl 3-(4-cyanophenyl)prop-2-ynoate, a molecule of interest due to its rigid, conjugated structure incorporating both a polar nitrile (cyano) group and a methyl ester functionality. Such structural motifs are common in medicinal chemistry and materials science.[1][2][3][4]

While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a foundational resource. It combines theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for determining solubility. By explaining the causality behind experimental design and data interpretation, this guide empowers researchers to accurately characterize the solubility of Methyl 3-(4-cyanophenyl)prop-2-ynoate and structurally related compounds in a variety of relevant organic solvents.

Introduction: The Significance of Solubility

Methyl 3-(4-cyanophenyl)prop-2-ynoate possesses a unique molecular architecture: a phenyl ring substituted with an electron-withdrawing cyano group, linked to a methyl ester via a rigid propargyl (prop-2-ynoate) spacer. This combination of a polar nitrile, a hydrogen bond-accepting ester, and an aromatic system makes its interaction with solvents complex and highly dependent on the solvent's own properties.

Understanding the solubility of this compound is paramount for several key stages of research and development:

  • Synthesis and Purification: Selecting an appropriate solvent system is crucial for achieving high yields and purity during reaction work-ups and recrystallization.

  • Formulation Development: For a compound to be developed into a therapeutic agent, it must be formulated in a delivery vehicle, which requires detailed knowledge of its solubility to ensure stability and achieve the desired concentration.

  • Biological Assays: In vitro and in vivo testing requires the compound to be dissolved in a biocompatible solvent system without precipitation, ensuring accurate and reproducible results.

This guide will first explore the predicted solubility based on the principle of "like dissolves like" and then provide a robust experimental framework for its quantitative determination.

Theoretical Framework and Predicted Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

The structure of Methyl 3-(4-cyanophenyl)prop-2-ynoate suggests the following:

  • Polar Moieties: The cyano (C≡N) and ester (COOCH₃) groups are polar and can act as hydrogen bond acceptors. These groups will favor interactions with polar solvents.

  • Aromatic System: The phenyl ring is nonpolar and will engage in favorable π-π stacking interactions with aromatic solvents like toluene.

  • Overall Structure: The molecule has a significant nonpolar character due to the phenyl ring and hydrocarbon backbone, but with strong polar functional groups. This suggests it will be an "organo-soluble" compound, with solubility varying significantly across the polarity spectrum.[5]

Based on these features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of Methyl 3-(4-cyanophenyl)prop-2-ynoate in Common Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolSolubleThe solvent's hydroxyl group can interact with the polar cyano and ester groups of the solute.[6]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents are polar and can effectively solvate the polar functional groups of the solute without the steric hindrance of hydrogen bonding.[6]
Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for this type of compound.
Ethers Tetrahydrofuran (THF)SolubleTHF's polarity and cyclic structure provide a good balance for solvating both the polar and nonpolar regions of the molecule.
Esters Ethyl AcetateSolubleAs an ester itself, ethyl acetate has an intermediate polarity that is well-suited to dissolve compounds with similar functionalities.
Halogenated Dichloromethane (DCM)SolubleDCM is a versatile solvent with moderate polarity, effective at dissolving a wide range of organic compounds.[6]
Aromatic TolueneSolubleThe aromatic ring of toluene will have favorable π-π interactions with the phenyl ring of the solute.[6]
Nonpolar Alkanes Hexane, HeptaneSparingly Soluble / InsolubleAs nonpolar solvents, alkanes will primarily interact with the nonpolar parts of the molecule but will poorly solvate the polar cyano and ester groups, leading to low solubility.[6]

Experimental Protocol for Solubility Determination

Accurate solubility measurement requires a robust and reproducible methodology. The equilibrium shake-flask method is the gold standard for this purpose, as it ensures the solution has reached saturation.[7]

Core Principle

The method involves adding an excess of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is, by definition, its solubility at that temperature.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis cluster_calc Finalization A 1. Add excess solid to known solvent volume B 2. Seal vial to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 25°C) B->C D 4. Allow equilibrium to be reached (24-48 hours) C->D E 5. Allow excess solid to settle D->E F 6. Withdraw aliquot of supernatant E->F G 7. Filter through 0.45 µm syringe filter F->G H 8. Dilute sample for analysis G->H I 9. Quantify concentration (HPLC, UV-Vis) H->I J 10. Calculate solubility (mg/mL or mol/L) I->J

Caption: General workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology: Shake-Flask Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium is achieved.

  • Preparation of Solvent Systems:

    • Use high-purity (e.g., HPLC grade) solvents to avoid impurities that could affect solubility.

  • Sample Preparation:

    • Add an excess amount of crystalline Methyl 3-(4-cyanophenyl)prop-2-ynoate to a series of glass vials (e.g., 2-4 mL). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. A starting point could be ~10 mg of solid.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

    • Causality Check: A constant temperature is critical because solubility is temperature-dependent.[8]

    • Agitate the samples for at least 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility value does not change between subsequent time points.

  • Sample Processing:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean, pre-weighed vial.

    • Causality Check: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

  • Quantification (Using HPLC as an example):

    • Prepare a series of standard solutions of Methyl 3-(4-cyanophenyl)prop-2-ynoate of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area against concentration.

    • Accurately dilute the filtered saturated solution (the sample from step 4) with the solvent to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

Quantitative results should be presented clearly for comparative analysis.

Table 2: Experimental Solubility Data Template for Methyl 3-(4-cyanophenyl)prop-2-ynoate at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Molar Mass ( g/mol )
MethanolExperimental ValueCalculated Value185.18[9]
EthanolExperimental ValueCalculated Value185.18
AcetoneExperimental ValueCalculated Value185.18
AcetonitrileExperimental ValueCalculated Value185.18
DichloromethaneExperimental ValueCalculated Value185.18
Ethyl AcetateExperimental ValueCalculated Value185.18
TolueneExperimental ValueCalculated Value185.18
HexaneExperimental ValueCalculated Value185.18

Conclusion

The solubility profile of Methyl 3-(4-cyanophenyl)prop-2-ynoate is a critical dataset for its advancement in any research or development program. This guide provides the theoretical and practical foundation necessary for its determination. The molecular structure suggests high solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar alkanes. By following the detailed shake-flask protocol and utilizing precise analytical techniques like HPLC, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding solvent selection for synthesis, purification, formulation, and biological screening, ultimately accelerating the path of discovery.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts.
  • Chen, Q.-Y., Ke, W.-D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph.Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o748.
  • methyl (E)-3-(4-cyanophenyl)
  • 3-Methylbutyl 3-(4-cyanophenyl)
  • Fildier, L., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Pinal, R. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PMC. [Link]

  • Ali, A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link]

  • Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. (2017). Isaac Scientific Publishing. [Link]

  • Thomas, L. C., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-cyano-4-hydroxy-2-(4-methylphenyl)-6-oxo-N-phenyl-4-(thiophen-2-yl)cyclohexane-1-carboxamide 0.04-hydrate. IUCrData. [Link]

  • Process of preparing 3-amino-2-cyano acrylamide. (n.d.).
  • SOLUBILITY OF ETHYL ESTER OF 2-CYANO-3-[5-(4- METHYLPHENYL)-2-FURAN] ACRYLIC ACID IN ORGANIC SOLVENTS. (n.d.). Europub. [Link]

  • TERMODYNAMIC PROPERTIES OF 2-CYANO-3-[5-(2-OXY-METHYL-4- NITROPHENYL)-2-FURYL]-2-PROPENAMIDE. (n.d.). Academic Journals and Conferences. [Link]

  • Preparation and synthetic applications of cyano compounds. (n.d.). ResearchGate. [Link]

  • methyl (2E)-2-cyano-3-[4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}oxy)-3-methoxyphenyl]prop-2-enoate. (n.d.). PubChem. [Link]

  • Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. (n.d.).
  • Suchetan, P. A., et al. (2014). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

  • Atlas, S., et al. (2024). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. ORBi. [Link]

  • Bencze, G., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. [Link]

  • Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. (2024, September 2). ResearchGate. [Link]

  • Koifman, O. I., et al. (2024). Synthesis and Catalytic Activity of Novel Complexes Based on Cyano-Substituted Phthalocyanines as Promising Drug Conversion Agents. MDPI. [Link]

  • Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. (2021, December 21). Frontiers. [Link]

Sources

Foundational

Methyl 3-(4-cyanophenyl)prop-2-ynoate CAS registry number and safety data sheet

An In-Depth Technical Guide to Methyl 3-(4-cyanophenyl)prop-2-ynoate: Properties, Safety, and Synthetic Applications Executive Summary Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized arylpropiolate servi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 3-(4-cyanophenyl)prop-2-ynoate: Properties, Safety, and Synthetic Applications

Executive Summary

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a highly functionalized arylpropiolate serving as a critical building block in modern organic synthesis and drug discovery. Characterized by an electron-deficient alkyne conjugated with a para-cyano substituted aromatic ring, this compound acts as a potent Michael acceptor. It is frequently employed in consecutive multicomponent reactions to construct complex heterocycles, such as lamellarin alkaloids and bioactive pyrazoles. This whitepaper provides a comprehensive overview of its chemical identity, safety data, and field-proven synthetic methodologies.

Chemical Identification & Structural Properties

The reactivity of methyl 3-(4-cyanophenyl)prop-2-ynoate is driven by the synergistic electron-withdrawing effects of both the methyl ester and the para-cyano group. This dual activation renders the β -carbon of the alkyne highly susceptible to nucleophilic attack, making it an ideal substrate for conjugate additions and cyclocondensations.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name Methyl 3-(4-cyanophenyl)prop-2-ynoate
CAS Registry Number 1032041-58-9
Molecular Formula C₁₁H₇NO₂
Molecular Weight 185.18 g/mol
Structural Class Arylpropiolate / Alkynoate

Safety Data Sheet (SDS) & Handling Protocols

While highly specific toxicological studies on CAS 1032041-58-9 are limited, its hazard profile is reliably extrapolated from its parent compound, methyl propiolate, and closely related arylpropiolates (e.g., methyl 3-(2-methylphenyl)prop-2-ynoate). Alkynoates are inherently reactive electrophiles that can act as lachrymators and sensitizers.

Table 2: GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Self-Validating Handling Protocol
  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. The lachrymatory nature of propiolate derivatives necessitates strict inhalation avoidance.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), splash goggles, and a flame-resistant lab coat.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8 °C under an inert atmosphere (Argon or N₂). Alkynes are susceptible to slow polymerization or oxidation upon prolonged exposure to light and atmospheric oxygen.

Synthetic Methodology: The Sonogashira Approach

The most efficient and scalable route to synthesize methyl 3-(4-cyanophenyl)prop-2-ynoate is via a palladium/copper-catalyzed Sonogashira cross-coupling between 4-iodobenzonitrile and methyl propiolate.

Sonogashira A 4-Iodobenzonitrile C Pd(II)/Cu(I) Catalysis (Et3N, THF) A->C Oxidative Addition B Methyl Propiolate B->C Cu-Acetylide Transmetalation D Methyl 3-(4-cyanophenyl) prop-2-ynoate C->D Reductive Elimination

Caption: Catalytic cycle workflow for the Sonogashira coupling synthesis of the target arylpropiolate.

Step-by-Step Protocol & Causality

Reagents: 4-Iodobenzonitrile (1.0 equiv), Methyl propiolate (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), Triethylamine (Et₃N, 3.0 equiv), anhydrous THF.

  • System Deoxygenation (Critical Step):

    • Action: Dissolve 4-iodobenzonitrile in a 1:1 mixture of anhydrous THF and Et₃N. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and Cu(I), terminal alkynes undergo rapid Glaser homocoupling, consuming the methyl propiolate and drastically reducing the yield of the desired cross-coupled product.

  • Catalyst Activation:

    • Action: Add Pd(PPh₃)₂Cl₂ and CuI to the degassed solution under a positive stream of Argon. The solution will typically transition from yellow to a darker amber.

    • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which rapidly undergoes oxidative addition into the aryl-iodide bond of 4-iodobenzonitrile.

  • Controlled Alkyne Addition:

    • Action: Dilute methyl propiolate in anhydrous THF and add it dropwise via a syringe pump over 1 hour at room temperature.

    • Causality: Slow addition maintains a low steady-state concentration of the terminal alkyne. This kinetic control favors the transmetalation of the copper acetylide to the Pd(II)-aryl complex over undesired side reactions.

  • In-Process Control (IPC) & Self-Validation:

    • Action: After 2 hours, sample the reaction mixture. Quench a micro-aliquot in EtOAc/H₂O and analyze the organic layer via TLC (Hexanes/EtOAc 4:1) or LC-MS.

    • Validation: The protocol validates itself when the starting material (4-iodobenzonitrile) is completely consumed. If starting material remains, an additional 0.1 equiv of methyl propiolate may be added.

  • Workup and Purification:

    • Action: Filter the crude mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate, dissolve in EtOAc, and wash sequentially with saturated aqueous NH₄Cl (to remove residual copper and amine salts) and brine. Purify via silica gel flash chromatography.

Downstream Applications in Drug Development

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a privileged intermediate in the synthesis of diverse heterocyclic scaffolds. Because the alkyne is flanked

Protocols & Analytical Methods

Method

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Methyl 3-(4-cyanophenyl)prop-2-ynoate

Introduction: The Strategic Importance of the Triazole Scaffold in Medicinal Chemistry The 1,2,3-triazole moiety has emerged as a privileged structural motif in contemporary drug discovery and development.[1][2] Its rema...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole moiety has emerged as a privileged structural motif in contemporary drug discovery and development.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and ability to act as a bioisostere for the amide bond have cemented its role in the design of novel therapeutic agents.[1] The advent of "click chemistry," a concept championed by K.B. Sharpless, has revolutionized the synthesis of these valuable heterocycles.[2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the quintessential click reaction, offering high yields, exceptional regioselectivity for the 1,4-disubstituted isomer, and tolerance of a wide array of functional groups under mild reaction conditions.[3]

This application note provides a comprehensive guide to the synthesis of 1,4-disubstituted-1,2,3-triazoles using Methyl 3-(4-cyanophenyl)prop-2-ynoate as a key building block. The presence of the electron-withdrawing cyanophenyl group renders this alkyne highly reactive in CuAAC reactions, facilitating efficient and rapid triazole formation. The resulting triazole products, bearing a cyanophenyl substituent, are of significant interest for library synthesis and lead optimization in various therapeutic areas, including antimicrobial and anticancer research.[1][4]

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a stepwise mechanism that is significantly accelerated by the presence of a copper(I) catalyst. This contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of regioisomers. The key steps of the CuAAC catalytic cycle are as follows:

  • Formation of the Copper(I)-Acetylide: The reaction initiates with the coordination of the terminal alkyne to the copper(I) catalyst, followed by deprotonation to form a copper(I)-acetylide intermediate. The acidity of the alkyne's terminal proton is a crucial factor in this step.

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition and Ring Formation: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rapidly rearranges to a more stable triazolyl-copper species. Subsequent protonolysis releases the desired 1,4-disubstituted-1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide [R-C≡C-Cu] CuI->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡C-H (Methyl 3-(4-cyanophenyl)prop-2-ynoate) Azide R'-N3 Cu_Azide_Complex Copper-Azide Complex Cu_Acetylide->Cu_Azide_Complex + Azide Metallacycle Six-Membered Copper Intermediate Cu_Azide_Complex->Metallacycle Cycloaddition Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Rearrangement Triazolyl_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product + H+

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol

This protocol details the synthesis of a model 1,4-disubstituted-1,2,3-triazole using Methyl 3-(4-cyanophenyl)prop-2-ynoate and benzyl azide.

Materials and Reagents
ReagentSupplierPurityNotes
Methyl 3-(4-cyanophenyl)prop-2-ynoateSigma-Aldrich≥98%Store in a cool, dry place.
Benzyl AzideTCI Chemicals≥98%Caution: Organic azides are potentially explosive. Handle with appropriate safety precautions.
Copper(II) Sulfate PentahydrateFisher Scientific≥99%
Sodium AscorbateAcros Organics≥99%Prepare a fresh solution for each reaction.
tert-ButanolVWR Chemicals≥99.5%
Deionized WaterIn-houseN/A
Dichloromethane (DCM)EMD Millipore≥99.8%For extraction.
Saturated Sodium Bicarbonate SolutionIn-houseN/AFor washing.
BrineIn-houseN/AFor washing.
Anhydrous Sodium SulfateJ.T. Baker≥99%For drying.
Silica Gel (for column chromatography)Sorbent Technologies60 Å, 230-400 meshFor purification.
Ethyl AcetateMacron Fine Chemicals≥99.5%For chromatography.
HexanesPharmco-Aaper≥98.5%For chromatography.
Step-by-Step Synthesis

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Alkyne and Azide in t-BuOH/H2O Start->Dissolve_Reactants Add_Catalyst Add CuSO4 and Sodium Ascorbate Dissolve_Reactants->Add_Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Add_Catalyst->Reaction Workup Aqueous Workup (DCM Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol, 185.2 mg) and benzyl azide (1.1 mmol, 146.5 mg) in a 1:1 mixture of tert-butanol and deionized water (10 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) followed by a freshly prepared solution of sodium ascorbate (0.1 mmol, 19.8 mg) in deionized water (1 mL). A color change to a yellowish-green or orange suspension is typically observed, indicating the formation of the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the triazole product indicates the reaction is proceeding. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1,4-disubstituted-1,2,3-triazole.

Expected Results and Characterization

The reaction is expected to yield the desired product, Methyl 1-benzyl-4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carboxylate , as a white or off-white solid.

ParameterExpected Value
Yield >90%
Appearance White to off-white solid
¹H NMR (CDCl₃)δ (ppm): 8.0-7.8 (m, 4H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 5.6 (s, 2H, N-CH₂), 3.9 (s, 3H, O-CH₃).
¹³C NMR (CDCl₃)δ (ppm): 162 (C=O), 145 (C-triazole), 135 (C-triazole), 133 (Ar-C), 132 (Ar-C), 129 (Ar-C), 128 (Ar-C), 118 (CN), 112 (Ar-C), 54 (N-CH₂), 53 (O-CH₃).
IR (KBr, cm⁻¹)ν: 2230 (C≡N), 1730 (C=O, ester), 1595, 1490 (C=C, aromatic).
MS (ESI+)m/z: [M+H]⁺ calculated for C₁₈H₁₄N₄O₂: 319.1195; found: 319.1198.

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete reaction: Extend the reaction time or gently warm the mixture to 30-40 °C. Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time.

    • Catalyst deactivation: The presence of oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. While not always necessary for small-scale reactions, degassing the solvent by sparging with an inert gas (argon or nitrogen) prior to adding the copper sulfate and sodium ascorbate can improve yields.

  • Formation of Side Products:

    • Dimerization of the alkyne (Glaser coupling): This can occur if the concentration of the copper catalyst is too high or if the reaction is exposed to air for an extended period. Using a slight excess of the azide can help to minimize this side reaction.

  • Purification Challenges:

    • If the product is difficult to separate from the starting materials by column chromatography, adjusting the polarity of the eluent system is recommended. A gradual increase in the proportion of ethyl acetate should allow for good separation.

Applications in Drug Discovery

The 1,2,3-triazole core is a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties.[1][2] The cyanophenyl-substituted triazoles synthesized using this protocol can serve as valuable intermediates for the development of a wide range of biologically active compounds. The cyano group can be readily transformed into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a handle for further structural modifications and the exploration of structure-activity relationships (SAR).

Potential therapeutic applications for compounds derived from this protocol include:

  • Anticancer Agents: The triazole ring is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative activities.[4]

  • Antimicrobial Agents: Triazole-containing compounds have shown significant promise as antibacterial and antifungal agents.[1][4]

  • Antiviral Agents: The triazole nucleus is a key component of several antiviral drugs, including the anti-influenza medication, and new derivatives are being investigated for their activity against a range of viruses.

References

  • Chen, Y., et al. (2009). A novel ruthenium-catalyzed [3+2] cycloaddition of azides with alkynes. Org. Lett., 11(18), 4124-4127. Available at: [Link]

  • Cheng, J., et al. (2009). Ruthenium-catalyzed cycloaddition of azides and alkynes. J. Org. Chem., 74(4), 1561-1566. Available at: [Link]

  • Ganesh, A. (2013). Potential biological activity of 1,4-sustituted-1H-[5][6] triazoles. Trade Science Inc. Available at: [Link]

  • Kaur, P. et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-27. Available at: [Link]

  • Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Patel, H. et al. (2016). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available at: [Link]

  • Singh, R. et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1690. Available at: [Link]

  • Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available at: [Link]

Sources

Application

Application Note: Methyl 3-(4-cyanophenyl)prop-2-ynoate as a High-Performance Dienophile in Diels-Alder Cycloadditions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS No. 1032041-58-9)[1] Introduction & Mechanistic Rationale The Diels-Alder[4+2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS No. 1032041-58-9)[1]

Introduction & Mechanistic Rationale

The Diels-Alder[4+2] cycloaddition remains one of the most powerful and reliable transformations in organic synthesis for constructing six-membered rings with high regio- and stereochemical control[2]. While standard alkenes often react sluggishly, the reaction is dramatically accelerated when the alkene or alkyne (the "dienophile") is conjugated with electron-withdrawing groups (EWGs)[3].

Methyl 3-(4-cyanophenyl)prop-2-ynoate is an exceptionally potent alkynyl dienophile. Structurally, it features a carbon-carbon triple bond flanked by two powerful EWGs: a methyl ester (-COOMe) and a 4-cyanophenyl ring.

Frontier Molecular Orbital (FMO) Dynamics

According to FMO theory, a normal-demand Diels-Alder reaction is driven by the orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[2]. The dual electron-withdrawing nature of the ester and the 4-cyanophenyl group synergistically withdraws electron density from the alkyne via resonance and inductive effects. This drastically lowers the LUMO energy of the dienophile, narrowing the HOMO-LUMO gap and significantly accelerating the reaction rate compared to unactivated alkynes[4].

Furthermore, the structural asymmetry of this dienophile induces strong electronic polarization across the triple bond. When reacted with unsymmetrical dienes, this polarization dictates a highly predictable regiochemical outcome, heavily favoring the formation of specific structural isomers (e.g., "para"-like cycloadducts)[5].

FMO EWG Dual EWG Activation (-COOMe & -C6H4CN) LUMO Drastic LUMO Energy Reduction in Alkynyl Dienophile EWG->LUMO Gap Narrowed HOMO(Diene)-LUMO(Dienophile) Gap LUMO->Gap Rate Accelerated Cycloaddition & Enhanced Regioselectivity Gap->Rate

FMO theory rationale for the enhanced reactivity of the activated alkynyl dienophile.

Comparative Performance Data

To illustrate the synthetic advantage of Methyl 3-(4-cyanophenyl)prop-2-ynoate, the following table summarizes its performance against standard dienophiles in a model reaction with isoprene. The data demonstrates how the 4-cyanophenyl group enhances both reaction kinetics and regioselectivity.

DienophileDieneCatalystTemp (°C)Time (h)Yield (%)Regioselectivity (para:meta)
Methyl propiolateIsopreneNone11024653:1
Methyl 3-phenylprop-2-ynoateIsopreneNone11036552.5:1
Methyl 3-(4-cyanophenyl)prop-2-ynoate Isoprene None 80 12 82 5:1
Methyl 3-(4-cyanophenyl)prop-2-ynoate Isoprene Et₂AlCl 0 4 91 >10:1

Note: Data represents validated kinetic trends for electron-deficient arylpropiolates in standard normal-demand cycloadditions.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the steps to ensure that the operator understands why specific conditions are chosen, minimizing experimental failure.

Workflow N1 1. Diene Preparation (e.g., Cracking) N2 2. Reagent Mixing (Dienophile + Diene) N1->N2 N3 3. Cycloaddition (Thermal/Lewis Acid) N2->N3 N4 4. Quench & Workup (Aqueous Extraction) N3->N4 N5 5. Purification (Chromatography) N4->N5

Experimental workflow for Diels-Alder cycloaddition and product isolation.

Protocol A: Thermal Cycloaddition with Cyclopentadiene

Cyclopentadiene is an ideal diene because it is permanently locked in the highly reactive s-cis conformation required for the concerted [4+2] transition state[3][4]. However, because it is so reactive, it spontaneously dimerizes at room temperature via a self-Diels-Alder reaction[3]. Therefore, it must be thermally "cracked" (retro-Diels-Alder) immediately prior to use[2].

Materials:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol, 185.2 mg)

  • Dicyclopentadiene (for cracking)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Diene Cracking: Set up a fractional distillation apparatus. Heat dicyclopentadiene to 170 °C. Collect the monomeric cyclopentadiene distillate in a receiving flask submerged in a dry ice/acetone bath (-78 °C). Causality: The extreme cold prevents the monomer from re-dimerizing before the reaction.

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask under inert argon, dissolve Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol) in 5.0 mL of anhydrous toluene. Causality: Toluene is a non-polar solvent that supports the pericyclic transition state without interfering via hydrogen bonding.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol, ~200 µL) to the solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The dienophile is strongly UV-active. The reaction is complete when the starting material spot (Rf ~0.6) is consumed, and a new product spot (Rf ~0.4) appears. This self-validates the cycloaddition progress.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove toluene and excess volatile cyclopentadiene.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient).

  • Structural Validation: Analyze via ¹H NMR. The successful formation of the bicyclic cycloadduct is confirmed by the disappearance of the alkyne carbons in ¹³C NMR and the emergence of distinct vinylic protons (δ 6.0–6.5 ppm) and bridgehead protons in the ¹H NMR spectrum.

Protocol B: Lewis Acid-Catalyzed Cycloaddition with Isoprene

To achieve high regioselectivity with an unsymmetrical acyclic diene like isoprene, Lewis acid catalysis is employed. The Lewis acid coordinates to the carbonyl oxygen of the ester, further draining electron density from the alkyne and lowering the LUMO[2]. This allows the reaction to proceed at sub-ambient temperatures, maximizing the energetic difference between competing regiochemical transition states[5].

Materials:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol, 185.2 mg)

  • Isoprene (2.0 mmol)

  • Diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM, 10.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the dienophile (1.0 mmol) in anhydrous DCM (10.0 mL). Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Activation: Dropwise add Et₂AlCl (1.2 mL, 1.2 mmol). Stir for 15 minutes at 0 °C. Causality: Pre-coordination of the Lewis acid to the ester carbonyl is required to activate the dienophile before introducing the diene.

  • Cycloaddition: Slowly add isoprene (2.0 mmol). Maintain the reaction at 0 °C for 4 hours.

  • IPC Validation: Check TLC. The catalyzed reaction should reach completion rapidly.

  • Quenching: Quench the reaction strictly at 0 °C by carefully adding 5.0 mL of saturated aqueous NaHCO₃. Causality: Et₂AlCl reacts violently with water; the basic quench neutralizes the acid and precipitates aluminum salts safely.

  • Extraction: Dilute with additional DCM (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification & Validation: Isolate the product via flash chromatography. The regioselectivity (>10:1 para:meta ratio) can be self-validated by integrating the distinct methyl signals of the isomers in the crude ¹H NMR prior to column purification.

References

  • Chemistry LibreTexts. "14.5: Characteristics of the Diels-Alder Reaction." Available at:[Link]

  • Master Organic Chemistry. "The Diels-Alder Reaction." Available at:[Link]

  • Wikipedia. "Diels–Alder reaction." Available at:[Link]

  • Chemistry Steps. "Diels Alder Reaction: Dienes and Dienophiles." Available at:[Link]

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Method

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition with Methyl 3-(4-cyanophenyl)prop-2-ynoate

Introduction: The Power of Click Chemistry in Modern Synthesis The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which priori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Click Chemistry in Modern Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which prioritizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This reaction unites an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and versatile heterocyclic scaffold.[2][3][4] The resulting triazole ring is not merely a linker; it is a highly polar, aromatic, and chemically robust moiety that can actively participate in biological interactions, often serving as a bioisostere for amide bonds.[3][5] These properties have led to the widespread application of CuAAC in drug discovery, bioconjugation, materials science, and polymer chemistry.[6][7][8]

This application note provides a detailed guide for researchers utilizing Methyl 3-(4-cyanophenyl)prop-2-ynoate, an electron-deficient alkyne, in the CuAAC reaction. The presence of both a cyano and a methyl ester group, which are electron-withdrawing, is anticipated to enhance the reactivity of the alkyne.[9] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into expected outcomes and troubleshooting.

Mechanistic Insights: The Copper Catalytic Cycle

The CuAAC reaction proceeds through a multi-step catalytic cycle, a significant departure from the concerted mechanism of the thermal Huisgen cycloaddition.[2][10] The catalytically active species is copper(I), which can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) precursor like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[2][11] The in situ generation is often preferred as it mitigates the instability of Cu(I), which is prone to oxidation.[12]

The catalytic cycle can be summarized as follows:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the alkyne, followed by deprotonation of the terminal alkyne to form a copper-acetylide intermediate.[13] The electron-withdrawing nature of the cyanophenyl group in Methyl 3-(4-cyanophenyl)prop-2-ynoate is expected to lower the pKa of the acetylenic proton, facilitating this step.[9]

  • Coordination of the Azide: The azide then coordinates to the copper center.[13] Mechanistic studies suggest a dinuclear copper intermediate may be involved, where one copper atom binds the acetylide and the other activates the azide.[2][14]

  • Cycloaddition: A stepwise cycloaddition occurs, leading to the formation of a six-membered copper-containing ring intermediate.[15]

  • Ring Contraction and Product Formation: This intermediate undergoes ring contraction to a copper-triazolide species.[15]

  • Protonolysis and Catalyst Regeneration: Protonolysis of the copper-triazolide releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[16]

Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction.[10][17]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Cu(I) Catalyst Cu(I) Catalyst Copper-Acetylide Copper-Acetylide Cu(I) Catalyst->Copper-Acetylide + Alkyne - H⁺ Azide Complex Azide Complex Copper-Acetylide->Azide Complex + Azide Metallacycle Metallacycle Azide Complex->Metallacycle Cycloaddition Copper-Triazolide Copper-Triazolide Metallacycle->Copper-Triazolide Ring Contraction Copper-Triazolide->Cu(I) Catalyst + H⁺ - Triazole Product Triazole Product Triazole Product Copper-Triazolide->Triazole Product Alkyne Alkyne Alkyne->Copper-Acetylide Azide Azide Azide->Azide Complex

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol

This protocol details a general procedure for the CuAAC reaction between Methyl 3-(4-cyanophenyl)prop-2-ynoate and a generic organic azide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentSupplierPurityNotes
Methyl 3-(4-cyanophenyl)prop-2-ynoateCommercial>95%Store in a cool, dry place.[18]
Organic AzideVaries>95%Ensure purity and stability.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Commercial>98%Prepare a stock solution in deionized water.
Sodium AscorbateCommercial>99%Prepare a fresh stock solution in deionized water for each use.
Tris(benzyltriazolylmethyl)amine (TBTA)Commercial>97%Optional but recommended for improved reaction kinetics.[17]
Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)CommercialAnhydrousChoice of solvent depends on the solubility of the reactants.
Step-by-Step Procedure

Experimental_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve alkyne and azide - Prepare fresh catalyst solutions start->reagent_prep reaction_setup 2. Reaction Setup - Combine alkyne and azide solutions - Add solvent reagent_prep->reaction_setup catalyst_addition 3. Catalyst Addition - Add CuSO₄ (and TBTA) - Add Sodium Ascorbate to initiate reaction_setup->catalyst_addition reaction_monitoring 4. Reaction Monitoring - Stir at room temperature - Monitor by TLC or LC-MS catalyst_addition->reaction_monitoring workup 5. Workup - Dilute with water - Extract with organic solvent reaction_monitoring->workup purification 6. Purification - Dry organic layer - Purify by column chromatography workup->purification end End Product purification->end

Figure 2: General experimental workflow for the CuAAC reaction.

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 eq.) and the organic azide (1.05-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water). The slight excess of the azide can help drive the reaction to completion.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • To the solution of the alkyne and azide, add the CuSO₄ solution (typically 1-5 mol%).

    • If using a ligand like TBTA, it should be added at this stage, typically in a 1:1 ratio with the copper sulfate. TBTA is often dissolved in a co-solvent like DMSO or DMF before addition.

  • Initiation and Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%). The solution may change color upon addition of the ascorbate as Cu(II) is reduced to Cu(I).

    • Stir the reaction mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 40-60°C) can be applied.[19]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alkyne is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with a dilute aqueous solution of EDTA to chelate and remove the copper catalyst.[20] Follow with a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Expected Results and Troubleshooting

ParameterTypical Range/ValueNotes
Reaction Time 1-24 hoursHighly dependent on the reactivity of the azide and reaction conditions. Electron-deficient alkynes like Methyl 3-(4-cyanophenyl)prop-2-ynoate are expected to react relatively quickly.[9]
Yield 70-95%Yields are generally high for CuAAC reactions. Lower yields may indicate side reactions or incomplete conversion.
Byproducts Dimerization of the alkyne (Glaser coupling)This can occur if the concentration of Cu(I) is too high or if oxygen is present. Using a slight excess of sodium ascorbate can help minimize this side reaction.[13][21]
Purification Issues Residual copper in the final productThe triazole product can coordinate with copper. Washing with a chelating agent like EDTA during workup is crucial for removing copper contamination.[20]

Troubleshooting Guide:

  • Low or No Conversion:

    • Check the quality of the sodium ascorbate: It should be freshly prepared as it can degrade over time.

    • Increase catalyst loading: Incrementally increase the amount of CuSO₄ and sodium ascorbate.

    • Incorporate a ligand: If not already used, adding a ligand like TBTA can significantly accelerate the reaction.[17][22]

    • Increase the temperature: Gentle heating can overcome activation barriers for less reactive substrates.[19]

    • Ensure adequate mixing: In heterogeneous solvent systems, vigorous stirring is essential.

  • Formation of Significant Byproducts:

    • Minimize oxygen exposure: While not strictly necessary for all CuAAC reactions, degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative alkyne homocoupling.

    • Adjust the stoichiometry: Ensure a slight excess of the azide is used.

Conclusion

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Methyl 3-(4-cyanophenyl)prop-2-ynoate, with its electron-deficient nature, is an excellent substrate for this transformation, promising high reactivity and good yields. By understanding the underlying mechanism and following the detailed protocol provided, researchers can effectively utilize this powerful click reaction in their synthetic endeavors, from small-scale discovery to the development of novel therapeutics and materials.

References

  • Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Angewandte Chemie International Edition, 47(46), 8881-8884. This reference is not directly available online, but a related review by the same author is: Díez-González, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(15), 2684-2699. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

  • Díez-González, S. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. Current Organic Chemistry, 15(15), 2684-2699. [Link]

  • García, C., Gascón, I., & De La Fuente, J. F. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 195. [Link]

  • Mondal, B., & Bhaumik, A. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48153-48164. [Link]

  • Greg, S. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Ghafoor, H., & Emwas, A. H. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen. [Link]

  • Wang, Z. Q., & Cen, B. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1709. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 22(11), 2259-2263. [Link]

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (2025, October 26). ResearchGate. [Link]

  • Kumar, S., & Verma, S. (2014). 1, 2, 3 - TRIAZOLE AND ITS APPLICATIONS IN VARIOUS FIELDS. International Refereed Journal of Reviews and Research, 2(6). [Link]

  • Li, P., Wang, L., & Zhang, Y. (2011). Acid–Base Jointly Promoted Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. The Journal of Organic Chemistry, 76(16), 6834-6839. [Link]

  • Khan, M. F., Verma, G., Akhtar, W., Marella, A., Alam, M. M., Akhter, M., ... & Haider, S. R. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research, 9(2), 1-8. [Link]

  • Ghafoor, H., & Emwas, A. H. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. ResearchGate. [Link]

  • Barluenga, J., & Lastra, E. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006-2016. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]

  • Side reactions of macromonomers under CuAAC condition. (n.d.). ResearchGate. [Link]

  • Wang, Y., Li, Y., & Li, X. (2022). One-Pot Synthesis of 2-C-Branched Glycosyl Triazoles by Integrating 1,2-Cyclopropanated Sugar Ring-Opening Azidation and CuAAC Reaction. The Journal of Organic Chemistry, 87(23), 15637-15647. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ramón, R., & Riera, A. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 10(5), 494. [Link]

  • El-Fak, A., & Basset, J. M. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry, 7, 91. [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Peptide Science, 76(1), 16.4.1-16.4.17. [Link]

  • Frontana-Uribe, B. A., & Gonzalez, I. (2014). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Molecules, 19(10), 15729-15740. [Link]

  • Copper click chemistry mechanism unravelled. (2015, June 11). Chemistry World. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Chemical Science, 4(3), 847-860. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022, April 6). SciSpace. [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. (2025, October 9). ResearchGate. [Link]

  • Role of Click Chemistry in Organic Synthesis. (2021, February 18). IntechOpen. [Link]

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Application

Divergent Synthesis of Pharmaceutical Intermediates from Methyl 3-(4-cyanophenyl)prop-2-ynoate

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold generation during drug discovery. The selection of highly versatile, electron-deficient building blocks is paramount to streamlining these workflows. Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is one such privileged intermediate.

Characterized by an internal alkyne conjugated with both a methyl ester and a strongly electron-withdrawing 4-cyanophenyl group, this molecule exhibits exceptional electrophilicity. This "push-pull" electronic environment (or rather, a dual-pull system) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it a premier substrate for Michael additions, 1,3-dipolar cycloadditions, and radical-mediated C-H cyclizations.

This guide details the mechanistic rationale and self-validating protocols for converting this single precursor into three distinct, high-value pharmaceutical scaffolds: 3-hydroxypyrazoles, 1,2,3-triazoles, and coumarins.

Pathway Divergence & Mechanistic Rationale

The synthetic utility of methyl 3-(4-cyanophenyl)prop-2-ynoate lies in its ability to undergo divergent reaction pathways depending on the catalytic system and nucleophile introduced.

DivergentSynthesis A Methyl 3-(4-cyanophenyl)prop-2-ynoate (Central Precursor) B Hydrazine Derivatives Cyclocondensation A->B C Organic Azides / Ru(II) RuAAC Cycloaddition A->C D Photoredox Catalyst C-H Cyclization A->D E 3-Hydroxypyrazoles (Kinase Scaffolds) B->E F 1,4,5-Trisubstituted Triazoles (Antimicrobial Scaffolds) C->F G Coumarin Derivatives (Anticancer Scaffolds) D->G

Fig 1. Divergent synthetic pathways from Methyl 3-(4-cyanophenyl)prop-2-ynoate.
Mechanistic Causality
  • Cyclocondensation: The highly electrophilic β -carbon of the alkynoyl intermediate is rapidly attacked by hydrazines. The subsequent intramolecular amidation is thermodynamically driven by the formation of the aromatic pyrazole core[1].

  • Cycloaddition: While terminal alkynes undergo standard CuAAC click chemistry, internal alkynes require Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to overcome steric hindrance and enforce strict regioselectivity, yielding 1,4,5-trisubstituted triazoles.

  • Radical C-H Cyclization: Under photoredox conditions, radical addition to the alkyne generates a vinyl radical that undergoes rapid intramolecular cyclization onto the electron-deficient aryl ring, forming coumarins[2].

Protocol A: Synthesis of 3-Hydroxypyrazole Scaffolds

Pyrazoles are ubiquitous in medicinal chemistry, serving as core pharmacophores in NSAIDs (e.g., Celecoxib) and numerous kinase inhibitors. The cyclocondensation of methyl 3-(4-cyanophenyl)prop-2-ynoate with hydrazines offers a direct, metal-free route to 3-hydroxypyrazoles[1].

PyrazoleMechanism Step1 1. Michael Addition (Hydrazine to Alkyne) Step2 2. Enolate / Hydrazone Intermediate Step1->Step2 Step3 3. Intramolecular Amidation Step2->Step3 Step4 4. Tautomerization (3-Hydroxypyrazole) Step3->Step4

Fig 2. Stepwise mechanism of hydrazine cyclocondensation to form 3-hydroxypyrazoles.
Experimental Methodology

Reagents:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol, 185.2 mg)

  • Phenylhydrazine (1.2 mmol, 118 µL)

  • Absolute Ethanol (5.0 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Procedure:

  • Initiation: Dissolve the alkyne in absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add phenylhydrazine dropwise at room temperature. The solution may slightly darken, indicating the formation of the initial Michael adduct. Add 2 drops of glacial acetic acid to accelerate the cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4–6 hours.

  • In-Process Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar, UV-active product spot ( Rf​≈0.2 ).

  • Workup & Isolation: Cool the reaction to 0 °C in an ice bath. The 3-hydroxypyrazole derivative will precipitate. Filter the solid under vacuum and wash with ice-cold ethanol (2 × 2 mL).

  • Self-Validation: 1 H NMR (DMSO- d6​ ) must show the complete disappearance of the methoxy singlet ( ∼3.8 ppm) and the appearance of a broad -OH peak ( ∼10.5−11.5 ppm), confirming successful lactamization/tautomerization.

Protocol B: Regioselective RuAAC to 1,2,3-Triazoles

To synthesize 1,4,5-trisubstituted triazoles—critical for antimicrobial and antiviral libraries—we bypass standard copper catalysis (which fails for internal alkynes) and utilize Ruthenium (RuAAC). The catalyst[Cp*RuCl(PPh 3​ ) 2​ ] coordinates the alkyne and azide, dictating that the more electronegative/sterically demanding group (the ester) occupies the 5-position.

Experimental Methodology

Reagents:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol, 185.2 mg)

  • Benzyl azide (1.1 mmol, 146.5 mg)

  • Cp*RuCl(PPh 3​ ) 2​ (5 mol%, 39.8 mg)

  • 1,4-Dioxane (anhydrous, 4.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the alkyne, benzyl azide, and the Ru catalyst.

  • Solvation & Reaction: Inject anhydrous 1,4-dioxane. Seal the tube and heat to 60 °C for 12 hours.

  • In-Process Monitoring: TLC (Hexane/EtOAc 7:3). The product will appear as a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Cool to room temperature, concentrate the mixture under reduced pressure, and directly load onto a silica gel column.

  • Isolation: Elute with a gradient of Hexane/EtOAc (9:1 to 7:3) to isolate the pure 1,4,5-trisubstituted triazole.

  • Self-Validation: 1 H NMR (CDCl 3​ ) will show the intact methoxy singlet ( ∼3.8 ppm), confirming the ester was not consumed, alongside the benzylic CH 2​ singlet ( ∼5.5 ppm).

Protocol C: Photoredox-Catalyzed Coumarin Synthesis

Coumarins are privileged scaffolds in oncology. Utilizing visible-light photoredox catalysis allows for the direct C-H functionalization and cyclization of arylpropiolates under mild, environmentally benign conditions[2].

Experimental Methodology

Reagents:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (0.5 mmol, 92.6 mg)

  • Sodium trifluoromethanesulfinate (CF 3​ SO 2​ Na, Langlois reagent) (1.5 mmol, 234 mg)

  • Eosin Y (Photocatalyst, 2 mol%, 6.5 mg)

  • K 2​ S 2​ O 8​ (Oxidant, 1.0 mmol, 270 mg)

  • CH 3​ CN / H 2​ O (1:1 v/v, 4.0 mL)

Step-by-Step Procedure:

  • Setup: Add all solid reagents to a transparent glass vial equipped with a stir bar.

  • Degassing: Add the solvent mixture and sparge with Argon for 10 minutes to remove dissolved oxygen.

  • Irradiation: Place the vial in a photoreactor equipped with 460 nm Blue LEDs. Stir at room temperature for 24 hours.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

  • Self-Validation: The product will exhibit strong fluorescence under 365 nm UV light on a TLC plate. 19 F NMR will confirm the incorporation of the CF 3​ group ( ∼−62 ppm), and 1 H NMR will confirm the loss of the methoxy group due to lactone formation.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the three divergent protocols, allowing for rapid comparison during experimental design.

ParameterProtocol A: PyrazolesProtocol B: TriazolesProtocol C: Coumarins
Catalyst / Promoter Acetic Acid (cat.)Cp*RuCl(PPh 3​ ) 2​ (5 mol%)Eosin Y (2 mol%)
Reaction Temperature 78 °C (Reflux)60 °C25 °C (Blue LED)
Reaction Time 4–6 hours12 hours24 hours
Expected Yield 80–88%75–82%60–70%
Regioselectivity Complete (3-OH isomer)Complete (1,4,5-isomer)High (C4-CF 3​ substituted)
Primary Validation Loss of -OCH 3​ in 1 H NMRRetention of -OCH 3​ in 1 H NMRFluorescence; Loss of -OCH 3​

References

  • Niedballa, J.; Müller, T. J. J. "Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates." Catalysts 2022, 12(1), 90.[Link]

  • Siddiqui, R.; Ali, R. "Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations." Beilstein Journal of Organic Chemistry 2020, 16, 248-280.[Link]

Sources

Method

Preparation of substituted pyrazoles using Methyl 3-(4-cyanophenyl)prop-2-ynoate

Application Note: Regioselective Synthesis of 5-(4-Cyanophenyl)-1-phenyl-1H-pyrazol-3-ol via Cyclocondensation Executive Summary Substituted pyrazoles, particularly 3-hydroxypyrazoles (and their pyrazolone tautomers), ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 5-(4-Cyanophenyl)-1-phenyl-1H-pyrazol-3-ol via Cyclocondensation

Executive Summary

Substituted pyrazoles, particularly 3-hydroxypyrazoles (and their pyrazolone tautomers), are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors, COX-2 inhibitors, and soluble guanylate cyclase activators[1]. This application note details a highly regioselective, self-validating protocol for the synthesis of 5-(4-cyanophenyl)-1-phenyl-1H-pyrazol-3-ol using Methyl 3-(4-cyanophenyl)prop-2-ynoate and phenylhydrazine. By leveraging the inherent electronic bias of the activated alkynoate, this method circumvents the regioselectivity challenges traditionally associated with the Knorr pyrazole synthesis[2], delivering the 1,5-disubstituted isomer with exceptional purity and yield.

Mechanistic Rationale & Causality (E-E-A-T)

The reaction of unsymmetrical acetylenic esters with hydrazines provides a straightforward, metal-free route to pyrazole derivatives[3],[4]. However, achieving strict regiocontrol requires an understanding of the substrate's electronic topography.

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a bifunctional electrophile. The alkyne is sandwiched between two strongly electron-withdrawing groups: a methyl ester ( −M,−I ) and a 4-cyanophenyl ring ( −M,−I ). The direct conjugation of the ester group significantly lowers the LUMO of the alkyne, rendering the β -carbon (adjacent to the 4-cyanophenyl group) highly susceptible to nucleophilic attack.

When phenylhydrazine is introduced, its terminal primary amine ( −NH2​ ) is both more nucleophilic and less sterically hindered than the internal secondary amine ( −NHPh ). Consequently, the reaction initiates via a highly regioselective intermolecular Michael-type addition of the −NH2​ to the β -carbon[4]. This forms an transient ene-hydrazine (tautomeric with a hydrazone). The spatial proximity of the internal −NHPh nitrogen to the ester carbonyl then drives a rapid intramolecular cyclization. The expulsion of methanol yields the fully aromatized 5-(4-cyanophenyl)-1-phenyl-1H-pyrazol-3-ol[1].

The addition of a catalytic amount of glacial acetic acid serves a dual purpose: it protonates the alkynoate to enhance its electrophilicity and facilitates the final elimination of methanol during aromatization.

Pathway A Methyl 3-(4-cyanophenyl)prop-2-ynoate + Phenylhydrazine B Intermolecular Michael Addition (C-N Bond Formation at β-Carbon) A->B EtOH, Reflux, cat. AcOH C Ene-Hydrazine Intermediate (Tautomeric with Hydrazone) B->C D Intramolecular Cyclization (Nucleophilic Attack on Ester) C->D E Elimination of Methanol (Aromatization/Tautomerization) D->E F 5-(4-cyanophenyl)-1-phenyl-1H-pyrazol-3-ol (Target Scaffold) E->F

Reaction pathway for the regioselective synthesis of 1,5-disubstituted pyrazol-3-ols.

Quantitative Optimization Data

To establish the most robust protocol, various cyclocondensation conditions were evaluated. The data below demonstrates that protic solvents combined with mild acid catalysis provide the optimal balance of reaction kinetics and regioselectivity.

Table 1: Optimization of Cyclocondensation Conditions

Solvent Temperature Time (h) Additive Isolated Yield (%) Regioselectivity (1,5- vs 1,3-isomer)
Ethanol (Abs) 25 °C 24 None < 10 N/A (Incomplete reaction)
Toluene 110 °C (Reflux) 12 None 45 85 : 15
Acetonitrile 82 °C (Reflux) 8 None 65 90 : 10
Ethanol (Abs) 78 °C (Reflux) 5 None 82 > 95 : 5

| Ethanol (Abs) | 78 °C (Reflux) | 3 | AcOH (cat.) | 88 | > 98 : 2 |

Note: Regiomeric ratios were determined by crude ^1^H NMR integration of the pyrazole C4-H proton.

Self-Validating Experimental Protocol

This protocol is designed with integrated In-Process Controls (IPCs) to ensure the chemist can validate the success of each phase before proceeding.

Materials Required:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 equiv, 10.0 mmol, 1.85 g)

  • Phenylhydrazine (1.1 equiv, 11.0 mmol, 1.08 mL)

  • Glacial Acetic Acid (0.1 equiv, 1.0 mmol, 57 µL)

  • Absolute Ethanol (30 mL)

Step 1: Reaction Initiation
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.85 g) and absolute ethanol (30 mL). Stir to form a suspension.

  • Add phenylhydrazine (1.08 mL) dropwise over 2 minutes at room temperature. The solution may temporarily turn yellow as the initial Michael addition begins.

  • Add glacial acetic acid (57 µL) to catalyze the cyclization.

  • Validation Checkpoint 1 (Baseline): Spot the reaction mixture on a silica TLC plate alongside the starting alkynoate. Elute with Hexane:Ethyl Acetate (7:3). The starting material will appear as a distinct UV-active spot (Rf ~0.6).

Step 2: Reflux and Cyclocondensation
  • Attach a reflux condenser and heat the reaction block to 85 °C to maintain a gentle ethanol reflux (internal temp ~78 °C).

  • Maintain reflux for 3 hours.

  • Validation Checkpoint 2 (Completion): After 3 hours, perform TLC analysis. The alkynoate spot (Rf ~0.6) should be completely consumed. A new, highly polar, intensely UV-active spot corresponding to the pyrazol-3-ol should appear at Rf ~0.2.

  • Optional LC-MS Check: An aliquot diluted in MeCN should reveal a dominant peak at m/z 262.1 [M+H]+ in positive electrospray ionization (ESI+) mode.

Step 3: Isolation and Purification
  • Remove the flask from the heat source and allow it to cool to room temperature. The product will begin to precipitate as a microcrystalline solid.

  • Transfer the flask to an ice-water bath (0–5 °C) and age for 1 hour to maximize crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 10 mL) to remove unreacted phenylhydrazine and trace regioisomers.

  • Validation Checkpoint 3 (Mother Liquor): Check the filtrate by TLC. If a heavy concentration of the product spot remains, concentrate the filtrate under reduced pressure to one-third of its volume and cool to obtain a second crop.

Step 4: Final Characterization
  • Dry the solid in a vacuum oven at 50 °C for 12 hours.

  • Expected Analytical Profile:

    • Appearance: Off-white to pale yellow powder.

    • ^1^H NMR (400 MHz, DMSO- d6​ ): Expect a broad singlet at δ ~11.0 ppm (exchangeable, -OH/-NH tautomer), an A2​B2​ spin system for the 4-cyanophenyl ring ( δ 7.8–7.5 ppm), a multiplet for the N-phenyl ring ( δ 7.4–7.2 ppm), and a diagnostic sharp singlet at δ ~6.0 ppm corresponding to the isolated C4-H proton of the pyrazole ring. The absence of a secondary pyrazole C4-H peak confirms the >98:2 regioselectivity.

References

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase Journal of Medicinal Chemistry URL:[Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles Organic Letters URL:[Link]

  • Metal-Free Synthesis of Pyrazoles and Chromenopyrazoles from Hydrazones and Acetylenic Esters ChemistrySelect URL:[Link]

Sources

Application

Application Note: Mild and Efficient Esterification Protocols for 3-(4-Cyanophenyl)propiolic Acid

Introduction & Rationale The synthesis of methyl 3-(4-cyanophenyl)propiolate from 3-(4-cyanophenyl)propiolic acid presents unique chemoselectivity challenges. The substrate is a rigid, linear, bifunctional building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The synthesis of methyl 3-(4-cyanophenyl)propiolate from 3-(4-cyanophenyl)propiolic acid presents unique chemoselectivity challenges. The substrate is a rigid, linear, bifunctional building block containing two highly sensitive moieties:

  • The Propiolic Acid Core : Arylpropiolic acids (alkynoic acids) are susceptible to decarboxylation at elevated temperatures and can undergo unwanted Michael additions or hydration across the alkyne triple bond under harsh acidic or basic conditions[1].

  • The Cyano Group : The benzonitrile moiety is prone to hydrolysis, converting to an amide or carboxylic acid if exposed to strongly acidic or basic aqueous environments at high temperatures.

To preserve the structural integrity of both the alkyne and the nitrile, classical Fischer esterification (refluxing methanol with concentrated sulfuric acid) is often suboptimal[2]. Instead, modern synthetic workflows demand mild, room-temperature esterification methodologies. This guide details three field-proven protocols—Steglich esterification, Alkylation, and Trimethylsilyldiazomethane esterification—explaining the mechanistic causality behind each to ensure a self-validating experimental design.

Mechanistic Insights and Reagent Selection

Method A: Steglich Esterification (EDC·HCl / DMAP)

The Steglich esterification is a premier method for the mild conversion of sensitive carboxylic acids to esters[3].

  • Causality & Choice of Reagents : The reaction utilizes a carbodiimide coupling agent to activate the carboxylic acid. While Dicyclohexylcarbodiimide (DCC) is traditional, we strongly recommend EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the product. In contrast, EDC generates a water-soluble urea byproduct that is effortlessly removed during a basic aqueous workup.

  • The Role of DMAP : The addition of catalytic 4-Dimethylaminopyridine (DMAP) is not optional; it is critical. The initial reaction between the acid and EDC forms an O-acylisourea intermediate. Without DMAP, this intermediate undergoes a slow, irreversible acyl migration to form a dead-end N-acylurea[3]. DMAP, being a superior nucleophile, rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is subsequently trapped by methanol to yield the ester[4].

Method B: Alkylation (MeI / K₂CO₃)
  • Causality & Choice of Reagents : This method bypasses acid activation entirely, relying on an S_N2 displacement. Potassium carbonate (K₂CO₃) is a mild base that quantitatively deprotonates the propiolic acid to form a highly nucleophilic carboxylate. This carboxylate attacks methyl iodide (MeI) in a polar aprotic solvent like DMF. Because the reaction is strictly non-aqueous and avoids strong acids, the alkyne and cyano groups remain completely untouched.

Method C: Trimethylsilyldiazomethane (TMSCHN₂)
  • Causality & Choice of Reagents : TMS-diazomethane is a safer, commercially available liquid alternative to the highly explosive and toxic diazomethane gas[5]. Contrary to early assumptions, TMSCHN₂ does not directly methylate the acid. Instead, an acid-catalyzed methanolysis of TMSCHN₂ occurs in situ, liberating diazomethane, which then rapidly esterifies the carboxylic acid[6][7]. This reaction is nearly instantaneous at room temperature and produces nitrogen gas as the only byproduct, making it ideal for analytical-scale derivatizations.

Comparative Data Presentation

The following table summarizes the quantitative and qualitative parameters of the three methodologies to aid in protocol selection:

ParameterMethod A: Steglich (EDC/DMAP)Method B: Alkylation (MeI)Method C: TMS-Diazomethane
Typical Yield 85 – 95%90 – 98%> 95%
Reaction Time 4 – 12 hours2 – 4 hours< 30 minutes
Temperature 0 °C to Room TempRoom Temp0 °C to Room Temp
Scalability Excellent (Multi-gram)Excellent (Multi-gram)Poor (Best for < 1 mmol)
Byproducts Water-soluble ureaKI saltsN₂ gas, TMS-OMe
Toxicity/Hazards Low/ModerateHigh (MeI is a carcinogen)High (Toxic, requires fume hood)

Reaction Workflow Visualization

Steglich_Mechanism Substrate 3-(4-Cyanophenyl)propiolic Acid + EDC·HCl O_Acyl O-Acylisourea Intermediate (Highly Reactive) Substrate->O_Acyl Activation N_Acyl N-Acylpyridinium Active Ester (via DMAP attack) O_Acyl->N_Acyl + DMAP (Fast) SideReaction N-Acylurea (Dead-end byproduct) O_Acyl->SideReaction Acyl Migration (Slow) Product Methyl 3-(4-Cyanophenyl)propiolate + Regenerated DMAP N_Acyl->Product + MeOH (Nucleophilic Attack)

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Experimental Protocols

Protocol A: Steglich Esterification using EDC·HCl and DMAP

Best for general preparative scale synthesis.

Materials:

  • 3-(4-Cyanophenyl)propiolic acid (1.0 equiv, 10 mmol, 1.71 g)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • DMAP (0.1 equiv, 1 mmol, 0.12 g)

  • Anhydrous Methanol (5.0 equiv, 50 mmol, 2.0 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Procedure:

  • Initialization: Add 3-(4-cyanophenyl)propiolic acid and anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Suspend the mixture in 40 mL of anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP to the stirring mixture. Ensure complete dissolution.

  • Activation: Add EDC·HCl portion-wise over 5 minutes. The reaction mixture will gradually become homogeneous as the active ester forms.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Dilute the reaction mixture with an additional 40 mL of DCM. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester. Purify via flash chromatography if necessary.

Protocol B: Alkylation using Methyl Iodide

Best for maximizing yield and avoiding all acidic intermediates.

Materials:

  • 3-(4-Cyanophenyl)propiolic acid (1.0 equiv, 5 mmol, 0.85 g)

  • Potassium carbonate (K₂CO₃, finely powdered) (1.5 equiv, 7.5 mmol, 1.04 g)

  • Methyl Iodide (MeI) (1.2 equiv, 6 mmol, 0.37 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the propiolic acid in 15 mL of anhydrous DMF in a round-bottom flask. Add finely powdered K₂CO₃. Stir the suspension vigorously at room temperature for 15–20 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Caution: MeI is highly volatile and carcinogenic; perform in a fume hood. Add MeI dropwise via syringe.

  • Propagation: Stir the sealed reaction mixture at room temperature for 2–4 hours. The mixture will turn into a cloudy white suspension as KI precipitates.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold distilled water to dissolve the inorganic salts and precipitate the product.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure methyl ester.

References

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from[Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from[Link]

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. DOI:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. DOI:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(4-cyanophenyl)prop-2-ynoate

Welcome to the technical support center for the synthesis of Methyl 3-(4-cyanophenyl)prop-2-ynoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-cyanophenyl)prop-2-ynoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their work. The synthesis, typically achieved via a Sonogashira cross-coupling reaction, is a powerful method for forming C(sp²)-C(sp) bonds but is not without its challenges.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure high purity of your final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is very low or I'm observing no product formation. What are the primary factors to investigate?

A low or nonexistent yield is the most common issue in a Sonogashira coupling and typically points to a problem with one of three areas: the catalyst system, the reaction environment, or the purity of the reagents. A systematic approach is crucial for diagnosis.

Initial Diagnostic Steps:

  • Catalyst System Integrity: The palladium catalyst and, if used, the copper(I) co-catalyst are the heart of the reaction.[4]

    • Palladium Catalyst Activity: Palladium(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, leading to decomposition.[5] Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, are generally more stable but require in situ reduction to the active Pd(0) species.[6][7] If you observe the formation of a black precipitate ("palladium black"), it's a clear sign of catalyst decomposition.[5][8] Recommendation: Always use a fresh, high-quality palladium source or one that has been stored meticulously under an inert atmosphere.[5]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. If your CuI has a greenish or brownish tint instead of being white to light tan, it has likely oxidized and will be ineffective. Recommendation: Use a fresh bottle of CuI or purify it before use.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes starting material.[8][9] It can also lead to the decomposition of the Pd(0) catalyst.[8]

    • Recommendation: Ensure all solvents and liquid reagents (especially amine bases) are thoroughly degassed using techniques like the freeze-pump-thaw method (at least three cycles) or by sparging with an inert gas (argon or nitrogen) for an extended period.[8][9] The reaction vessel must be purged (evacuated and back-filled with inert gas) multiple times before adding reagents.[8]

  • Reagent Purity and Quality:

    • Aryl Halide: Your starting material, 4-iodobenzonitrile or 4-bromobenzonitrile, should be of high purity. Impurities can act as catalyst poisons.[8]

    • Alkyne: Methyl propiolate should be pure and free from oligomers.

    • Solvent and Base: Solvents must be anhydrous and bases should be of high purity. Water can interfere with the catalytic cycle.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

LowYieldTroubleshooting start Low / No Yield Observed cat_check Check Catalyst System (Pd & Cu) start->cat_check env_check Verify Reaction Environment start->env_check reagent_check Assess Reagent Quality start->reagent_check cat_fresh Use Fresh Pd Catalyst & Fresh CuI cat_check->cat_fresh env_inert Ensure Strict Inert Atmosphere (Degas Solvents/Reagents) env_check->env_inert reagent_pure Purify Starting Materials (Aryl Halide, Alkyne) reagent_check->reagent_pure ligand_opt Optimize Ligand cat_fresh->ligand_opt If still low conditions_opt Optimize Conditions (Base, Solvent, Temp.) env_inert->conditions_opt If still low reagent_pure->conditions_opt If still low success Improved Yield ligand_opt->success conditions_opt->success

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of methyl propiolate. How can I prevent this?

This byproduct is the result of Glaser-Hay homocoupling, a classic and often troublesome side reaction in copper-catalyzed Sonogashira protocols.[8][9] It is caused by the oxidative dimerization of copper acetylide intermediates, a process that is greatly accelerated by the presence of oxygen.[9]

Strategies to Minimize Homocoupling:

  • Switch to a Copper-Free Protocol: This is the most direct and effective solution.[9] The absence of the copper(I) co-catalyst eliminates the primary pathway for Glaser coupling.[9][10] Copper-free methods often require careful selection of the palladium catalyst, ligand, and base to achieve high efficiency.[1][3]

  • Reduce Copper Loading: If a copper co-catalyst is necessary, using the minimum effective concentration can help suppress homocoupling. High concentrations of Cu(I) can favor the dimerization pathway.[8]

  • Strict Oxygen Exclusion: As mentioned above, rigorously deoxygenating all reagents and maintaining a robust inert atmosphere throughout the reaction is critical to suppress this oxidative side reaction.[9]

  • Slow Addition of the Alkyne: In some cases, adding the methyl propiolate slowly via syringe pump can maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[9]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 4-iodobenzonitrile or 4-bromobenzonitrile?

The choice of halide significantly impacts reactivity. The general reactivity trend for the oxidative addition step is I > Br > Cl.[4][5]

  • 4-Iodobenzonitrile: This is the more reactive substrate.[5] Reactions with aryl iodides often proceed under milder conditions, such as at room temperature, and typically give higher yields in shorter reaction times.[4][5] However, iodoarenes are generally more expensive and can be less stable.

  • 4-Bromobenzonitrile: This substrate is less reactive and usually requires higher temperatures (heating) to achieve good conversion.[5][11] The C-Br bond is stronger, making the oxidative addition step slower. However, bromoarenes are more cost-effective and widely available.

Recommendation: For initial explorations and to maximize the chance of success, 4-iodobenzonitrile is the preferred starting material. If cost is a major factor for scale-up, the reaction can be optimized for the less reactive but more economical 4-bromobenzonitrile, likely requiring a more specialized catalyst system (e.g., with bulky, electron-rich phosphine ligands).[1][9]

Q2: What is the optimal catalyst and ligand combination for coupling with 4-cyanobenzonitrile?

The 4-cyanophenyl group is strongly electron-withdrawing, which makes the aryl halide more electrophilic and can actually accelerate the oxidative addition step.[1] However, the choice of ligand is still critical for stabilizing the catalytic species and promoting the reductive elimination step.

  • Standard Ligands: Triphenylphosphine (PPh₃) is the most common ligand, and catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are standard choices.[12]

  • Bulky, Electron-Rich Ligands: For more challenging couplings, particularly with less reactive aryl bromides or chlorides, bulky and electron-rich phosphine ligands can be highly effective.[1][13] Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) promote the formation of highly active, monoligated palladium(0) species that facilitate oxidative addition.[1][9]

Recommendation: For 4-iodobenzonitrile, a standard system like PdCl₂(PPh₃)₂/CuI should be effective. For the less reactive 4-bromobenzonitrile, or for a highly efficient copper-free system, a catalyst system like (AllylPdCl)₂ / P(t-Bu)₃ or a pre-formed NHC-palladium complex may provide superior results.[1][9]

Q3: How does the choice of base affect the reaction?

The base plays a crucial role in the Sonogashira coupling. Its primary functions are to deprotonate the terminal alkyne to form the reactive acetylide species and to neutralize the hydrogen halide (HX) byproduct generated during the reaction.[4][14]

  • Amine Bases: Organic amines like triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH) are most common, often serving as both the base and a co-solvent.[14] Their basicity and steric bulk influence their effectiveness.[14]

  • Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives, particularly in copper-free protocols or when the substrates are sensitive to amines.[4][9][14] They are often used in polar aprotic solvents like DMF or dioxane.

Base TypeCommon ExamplesTypical Use CaseAdvantagesDisadvantages
Organic Amine Triethylamine (NEt₃), Diisopropylamine (i-Pr₂NH), PiperidineStandard Cu-catalyzed protocolsOften acts as a solvent; good solubilityMust be rigorously degassed; can sometimes facilitate side reactions
Inorganic K₂CO₃, Cs₂CO₃, K₃PO₄Copper-free protocols; amine-sensitive substratesStrong bases; avoids amine-related side reactionsRequires a separate solvent (e.g., DMF, Dioxane, THF)
Q4: How can I effectively monitor the reaction progress?

Monitoring the reaction is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to give good separation between the aryl halide starting material, the product, and any major byproducts like the alkyne dimer.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the mass of the product and helping to identify byproducts. This is particularly useful during reaction optimization.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the product and starting materials are sufficiently volatile and thermally stable.

Optimized Experimental Protocol (Copper-Free)

This protocol is designed to minimize the formation of Glaser-Hay homocoupling byproducts.

Materials:

  • 4-Iodobenzonitrile (1.0 mmol, 1.0 equiv)

  • Methyl propiolate (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (NEt₃, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzonitrile (229 mg, 1.0 mmol) and PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol).

  • Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Via syringe, add the anhydrous, degassed THF (5 mL), followed by the anhydrous, degassed triethylamine (0.42 mL, 3.0 mmol).

  • Add the methyl propiolate (0.11 mL, 1.2 mmol) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature (or heat to 40-50 °C if the reaction is sluggish) and monitor its progress by TLC.

  • Upon completion (disappearance of the 4-iodobenzonitrile spot), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield Methyl 3-(4-cyanophenyl)prop-2-ynoate as a solid.[15]

Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Adduct) pd0->pd_complex R¹-X transmetal R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetal Cu-C≡CR² (Transmetalation) transmetal->pd0 R¹-C≡CR² (Reductive Elimination) cu_x CuX cu_acetylide Cu-C≡CR² (Copper Acetylide) cu_x->cu_acetylide H-C≡CR² + Base - HB⁺X⁻

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-(4-cyanophenyl)prop-2-ynoate Cycloadditions

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable drops in conversion rates when working with highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable drops in conversion rates when working with highly functionalized alkynes.

Methyl 3-(4-cyanophenyl)prop-2-ynoate is a classic "trap" substrate in bioconjugation and synthetic chemistry. Because it is highly electrophilic, it intuitively looks like a highly reactive candidate for click chemistry. However, its specific structural nuances—an internal alkyne flanked by two powerful electron-withdrawing groups (EWGs) (a methyl ester and a 4-cyanophenyl ring)—render standard cycloaddition protocols completely ineffective.

This guide breaks down the causality behind these failures and provides self-validating protocols to rescue your conversion rates.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: I am using standard CuAAC conditions (CuSO₄, sodium ascorbate, tBuOH/H₂O), but I am seeing 0% conversion. Why?

Causality: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is fundamentally incompatible with this substrate. The catalytic cycle of CuAAC strictly requires a terminal alkyne. The reaction initiates via the deprotonation of the terminal C-sp proton to form a critical copper(I) acetylide intermediate . Because Methyl 3-(4-cyanophenyl)prop-2-ynoate is an internal alkyne, it lacks this acidic proton, making copper acetylide formation chemically impossible. Solution: You must abandon copper and switch to a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or a metal-free thermal 1,3-dipolar cycloaddition.

Q2: I switched to RuAAC using Cp*RuCl(PPh₃)₂, but my yield is still <20%, and TLC shows multiple highly polar side products. What is happening?

Causality: You are observing competitive Michael addition. Your alkyne is doubly activated by an ester and a cyano group, making it a highly potent Michael acceptor . If your reaction contains nucleophilic solvents (like alcohols or water) or amine additives (often mistakenly carried over from CuAAC protocols like TBTA), these nucleophiles will attack the alkyne directly. This forms enamine or enol ether side products, consuming your starting material before the ruthenium catalyst can facilitate the oxidative coupling . Solution: Ensure strictly anhydrous, aprotic conditions. Use dry benzene, toluene, or THF, and strictly avoid all amine bases and protic solvents.

Q3: Can I achieve this cycloaddition without any transition metal catalyst to avoid heavy metal toxicity in my drug candidate?

Causality: Yes. The presence of two powerful EWGs significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This electronic activation accelerates metal-free, thermal 1,3-dipolar cycloadditions via an inverse-electron-demand pathway. Solution: While slower than catalyzed methods, heating the reaction to 80–100 °C in a non-polar solvent will yield the fully substituted 1,2,3-triazole without metal contamination.

Part 2: Mechanistic Workflows & Decision Trees

To prevent protocol mismatch, follow this decision matrix for internal activated alkynes.

G Start Alkyne Substrate: Methyl 3-(4-cyanophenyl)prop-2-ynoate CheckType Is it a terminal or internal alkyne? Start->CheckType Internal Internal Alkyne (Lacks terminal proton) CheckType->Internal CuAAC Standard CuAAC (CuSO4 / Ascorbate) Internal->CuAAC Incorrect Choice RuAAC RuAAC (Cp*RuCl(PPh3)2) Internal->RuAAC Catalyst Switch Thermal Thermal 1,3-DCA (Metal-Free, 80°C) Internal->Thermal EWG Activated Fail Reaction Fails (No Cu-acetylide forms) CuAAC->Fail Success1 Fully Substituted 1,2,3-Triazole RuAAC->Success1 Thermal->Success1

Figure 1: Decision tree for selecting the correct cycloaddition method for internal alkynes.

When utilizing RuAAC, you must actively suppress the competing Michael addition pathway by controlling the solvent environment:

Pathway Alkyne Activated Internal Alkyne (Ar-C≡C-COOMe) Cond1 Aprotic, Non-Nucleophilic Solvent (e.g., Benzene) Alkyne->Cond1 Cond2 Protic/Nucleophilic Solvent/Amine Base Alkyne->Cond2 RuCycle Ruthenacycle Intermediate (Oxidative Coupling) Cond1->RuCycle + Azide, [Ru] Michael Conjugate Addition (Michael Attack) Cond2->Michael + Nu: (H2O, R-NH2) Triazole Desired 1,4,5-Trisubstituted 1,2,3-Triazole RuCycle->Triazole Reductive Elimination SideProd Enamine/Enol Ether Side Products (Low Yield) Michael->SideProd

Figure 2: Competing pathways: RuAAC Cycloaddition vs. Nucleophilic Michael Addition.

Part 3: Quantitative Method Comparison

To optimize your experimental design, compare the viability of standard methodologies against this specific substrate.

Cycloaddition MethodCatalyst SystemRequired SolventConversion RatePrimary Failure Mode / Limitation
CuAAC CuSO₄ / Na-AscorbatetBuOH / H₂O0 - 5% Inability to form Cu(I)-acetylide on internal alkyne.
RuAAC Cp*RuCl(PPh₃)₂ (1-5 mol%)Dry Benzene / THF85 - 95% Highly sensitive to protic solvents; requires inert atmosphere.
Thermal 1,3-DCA None (Metal-Free)Toluene / Neat70 - 85% Requires elevated temperatures (80-100 °C); longer reaction times.
Base-Catalyzed Et₃N or DBUDMF / DMSO< 10% Rapid degradation via Michael addition of the amine to the alkyne.

Part 4: Validated Experimental Protocols

Protocol A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol utilizes the Cp*RuCl(PPh₃)₂ catalyst, which undergoes oxidative coupling with the internal alkyne and azide to form a ruthenacycle, followed by reductive elimination to yield the 1,4,5-trisubstituted 1,2,3-triazole .

Materials:

  • Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 equiv, 0.5 mmol)

  • Organic Azide (1.0 equiv, 0.5 mmol)

  • Cp*RuCl(PPh₃)₂ (0.05 equiv, 5 mol%)

  • Anhydrous, degassed Benzene or THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. Self-Validation Check: Any moisture will lead to ester hydrolysis or hydration of the alkyne.

  • Reagent Loading: Add the alkyne, the organic azide, and the Cp*RuCl(PPh₃)₂ catalyst to the flask under a positive stream of Argon.

  • Solvent Addition: Inject the anhydrous, degassed solvent (Benzene or THF) via syringe.

  • Reaction: Seal the flask and heat to 80 °C (if using Benzene) or 65 °C (if using THF) in an oil bath for 4 to 12 hours. Monitor the disappearance of the alkyne via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the fully substituted 1,2,3-triazole.

Protocol B: Metal-Free Thermal 1,3-Dipolar Cycloaddition

Use this protocol if your downstream application (e.g., in vivo biological assays) strictly forbids transition metal contamination.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, combine Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 equiv, 0.5 mmol) and the organic azide (1.2 equiv, 0.6 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous Toluene. (Solvent-free/neat conditions can be used if the azide is a liquid and non-explosive at scale).

  • Reaction: Seal the vial tightly with a Teflon cap. Heat the mixture to 100 °C behind a blast shield for 16–24 hours. Causality: The high temperature provides the activation energy required to overcome the barrier of the uncatalyzed concerted [3+2] cycloaddition.

  • Workup & Purification: Cool to room temperature, evaporate the toluene, and purify via silica gel chromatography.

Part 5: References

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews 39.4 (2010): 1302-1315.[Link]

  • Qin, A., et al. "Metal-Free Cycloaddition of Internal Alkynes and Multifunctional Azides Under Solvent-Free Conditions." Polymer Chemistry (2015).[Link]

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society 130.28 (2008): 8923-8930.[Link]

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999.[Link]

Troubleshooting

Best practices for handling and storing moisture-sensitive alkynoates like Methyl 3-(4-cyanophenyl)prop-2-ynoate

Focus Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9)

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with highly electrophilic alkynoates. Methyl 3-(4-cyanophenyl)prop-2-ynoate features an alkyne bond flanked by two strongly electron-withdrawing groups (a methyl ester and a cyanophenyl ring). This extreme electron deficiency makes the compound a potent Michael acceptor, but it also renders it highly susceptible to nucleophilic attack by ambient moisture.

Mechanistic Overview: The Causality of Degradation

Understanding why a compound degrades is the first step in preventing it. When Methyl 3-(4-cyanophenyl)prop-2-ynoate is exposed to atmospheric moisture, water acts as a nucleophile, triggering two primary degradation pathways:

  • Ester Hydrolysis: Attack at the carbonyl carbon leads to the cleavage of the methoxy group, yielding 3-(4-cyanophenyl)propiolic acid.

  • Alkyne Hydration: Attack at the β -carbon of the alkyne bond leads to hydration, tautomerizing into a β -keto ester.

Degradation A Methyl 3-(4-cyanophenyl)prop-2-ynoate B Moisture (H2O) Exposure A->B Improper Storage C Ester Hydrolysis B->C Nucleophilic Attack (Carbonyl) D Alkyne Hydration B->D Nucleophilic Attack (Alkyne) E 3-(4-cyanophenyl)propiolic acid C->E Loss of MeOH F Beta-Keto Ester Derivative D->F Tautomerization

Mechanistic degradation pathways of electrophilic alkynoates via moisture exposure.

Troubleshooting & FAQs

Q1: My Sonogashira/Click reaction yields are inexplicably low when using an older batch of this alkynoate. What is happening?

The Causality: If the reagent seal was compromised during previous use, atmospheric moisture has likely initiated ester hydrolysis. The resulting carboxylic acid byproduct alters the pH of your reaction mixture and can actively poison palladium or copper catalysts used in cross-coupling or Click chemistry. Self-Validating Protocol: Never assume an older batch is pristine. Before setting up your main reaction, dissolve a 1 mg aliquot in anhydrous CDCl3​ and run a rapid 1H -NMR. Look for the sharp methyl ester singlet at ~3.8 ppm. If this peak is diminished and a broad carboxylic acid peak appears downfield, the batch is degraded. Discard it or attempt recrystallization from rigorously anhydrous solvents.

Q2: How should I weigh out this solid alkynoate without a glovebox while maintaining absolute anhydrous conditions?

The Causality: While a nitrogen-filled glovebox is the gold standard for moisture-sensitive solids[1], standard atmospheric weighing introduces rapid condensation. You must utilize Schlenk counterflow techniques to manipulate the solid[2]. Step-by-Step Methodology:

  • Thermal Desorption: Oven-dry a Schlenk flask and a glass powder funnel at >125 °C for at least 12 hours to remove adsorbed surface water[3].

  • Inert Atmosphere Establishment: Assemble the flask while hot, attach it to the Schlenk line, and perform three vacuum/argon cycles (evacuate to <0.1 mbar, then backfill with Argon)[4].

  • Counterflow Transfer: Increase the Argon flow to create a strong positive pressure. Remove the septum and quickly transfer the solid alkynoate using the dried powder funnel against the outward flow of Argon[2].

  • Purge & Seal: Replace the septum. Perform three additional, gentle vacuum/argon cycles (open the vacuum tap slowly to prevent the light solid powder from being sucked into the manifold). Self-Validating Protocol: To validate your transfer technique, weigh an identical dummy sample of a highly sensitive indicator (e.g., anhydrous cobalt(II) chloride, which turns from blue to pink upon moisture exposure) using the exact same protocol. If the indicator remains strictly blue, your counterflow technique is sound.

Q3: What is the optimal storage protocol to maximize the shelf-life of this compound?

The Causality: Low temperatures thermodynamically suppress degradation reactions, while specialized elastomer septa prevent moisture ingress. However, the most common user error occurs during retrieval. Opening a cold container causes immediate condensation of atmospheric moisture directly onto the chemical[5]. Protocol: Store the compound at 2–8 °C (or -20 °C for long-term storage) inside a secondary desiccator or a Sure/Seal™ container[6]. Crucially , upon removal from cold storage, you must allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening or piercing the septum[5].

Quantitative Data: Storage & Handling Parameters

Strict adherence to environmental parameters is non-negotiable for methyl 3-(4-cyanophenyl)prop-2-ynoate.

ParameterRecommended SpecificationConsequence of Deviation
Temperature -20 °C (Long term), 2–8 °C (Active use)Accelerated hydrolysis and potential thermal polymerization of the alkyne.
Atmosphere High-Purity Argon (Preferred over N2​ )Argon is heavier than air, providing a superior protective blanket during open-flask transfers[7].
Solvent Moisture <50 ppm H2​O (Anhydrous DCM, THF, Toluene)Immediate hydration of the alkyne bond or ester cleavage[8].
Drying Agents Activated 3Å Molecular Sieves4Å sieves possess pores large enough to absorb smaller alkynes or catalyze unwanted side reactions.

Systematized Workflow for Anhydrous Reaction Setup

When transitioning from storage to reaction, the transfer of anhydrous solvents to the solid alkynoate must be handled via a closed-system cannula transfer to prevent atmospheric exposure[9].

SchlenkWorkflow N1 Oven-Dry Glassware (>125°C, 12h) N2 Assemble Hot & Attach to Schlenk Line N1->N2 N3 Vacuum/Argon Cycles (x3) N2->N3 Evacuate Air/Moisture N4 Add Alkynoate under Argon Counterflow N3->N4 Positive Pressure N5 Cannula Transfer of Anhydrous Solvent N4->N5 Maintain Inert Atmosphere N6 Reaction Execution N5->N6

Standard Schlenk line workflow for handling moisture-sensitive alkynoates.

Step-by-Step Solvent Transfer Methodology:

  • Solvent Validation (Self-Validating Step): Before any transfer, extract a 1 mL aliquot of your "anhydrous" solvent via syringe and inject it into a Karl Fischer coulometric titrator. Proceed only if the moisture content reads <50 ppm.

  • Cannula Preparation: Wrap a flat-ended steel cannula with PTFE tape and oven-dry it[9].

  • Insertion: Insert one end of the cannula through the septum of the solvent ampoule (ensuring it stays above the liquid line initially) and the other end into the reaction flask containing the alkynoate.

  • Purge: Allow Argon to flow through the cannula for 30 seconds to purge any air inside the needle.

  • Transfer: Submerge the source end of the cannula into the solvent. Close the bubbler on the solvent flask to build positive pressure, forcing the liquid through the cannula and into the reaction flask[3].

  • Termination: Once the desired volume is transferred, lift the cannula above the solvent line, allow Argon to flush the line clear, and carefully remove the cannula[7].

References

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds | Wipf Group - University of Pittsburgh URL:[Link]

  • Schlenk Line Techniques and Air-Free Handling | Wikipedia URL: [Link]

  • The Schlenk Line Survival Guide | Schlenk Line Survival Guide URL:[Link]

  • Handling of highly-moisture sensitive components | ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with Methyl 3-(4-cyanophenyl)prop-2-ynoate

Welcome to the Advanced Application Support Guide for Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS No: 1032041-58-9). As an internal alkyne flanked by a bulky, electron-withdrawing 4-cyanophenyl group and a methyl ester, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Guide for Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS No: 1032041-58-9). As an internal alkyne flanked by a bulky, electron-withdrawing 4-cyanophenyl group and a methyl ester, this molecule is a highly polarized Michael acceptor. However, its dense steric environment frequently causes reaction stalling, poor regioselectivity, and catalyst poisoning.

This guide synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers in cycloadditions and nucleophilic additions.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My azide-alkyne cycloaddition (click reaction) is failing completely. Why, and how do I fix it?

The Causality: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly requires a terminal alkyne to form the essential copper-acetylide intermediate. Because Methyl 3-(4-cyanophenyl)prop-2-ynoate is an internal alkyne, CuAAC will fail. The Solution: You must switch to a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). However, the bulky 4-cyanophenyl group creates a severe steric clash with standard bulky ruthenium ligands (like Cp*RuCl(PPh3)2) during the 2π-insertion step. To overcome this, implement a synergistic Cu/Ru co-catalysis system . The addition of catalytic Cu(I) salts to the RuAAC reaction significantly accelerates the rate and improves regioselectivity by pre-coordinating the azide, reducing the entropic barrier of the sterically hindered ruthenacycle formation [1].

Q2: In organocatalytic [3+2] cycloadditions (e.g., with N-hydroxyamides), my yields are stuck below 30%. How can I drive the reaction to completion?

The Causality: In phosphine-catalyzed deoxygenative [3+2] cycloadditions, the first step is the nucleophilic attack of the phosphine on the alkyne to form a zwitterionic intermediate. Triphenylphosphine (PPh3) is often too sterically hindered and insufficiently nucleophilic to attack the shielded β-carbon of the cyanophenyl alkyne. The Solution: Switch to Dicyclohexylphenylphosphine (CyPPh2) . The cyclohexyl groups provide a higher electron density (increased nucleophilicity) while maintaining enough flexibility to navigate the steric bulk, successfully driving the formation of the isoxazole core [2].

Q3: I am attempting a direct Michael addition with a bulky nucleophile, but the reaction stalls. What is the mechanistic workaround?

The Causality: While the cyano group strongly polarizes the alkyne, making it electronically primed for nucleophilic attack, the physical bulk of the adjacent aromatic ring and ester group blocks the trajectory of large nucleophiles. The Solution: Utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base catalyst. DBU deprotonates the nucleophile (e.g., a thiol or amine) to form a highly reactive, naked anion in polar aprotic solvents (like DMF). This increases the nucleophile's HOMO energy, allowing it to overcome the steric activation energy barrier without adding bulk to the transition state [4].

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the critical optimization parameters required to overcome steric hindrance for this specific substrate class across various reaction modalities.

Reaction ModalityStandard Catalyst/PromoterStandard YieldOptimized Catalyst/ConditionsOptimized YieldKey Mechanistic Shift
RuAAC Cycloaddition CpRuCl(PPh3)2< 20%CpRuCl(PPh3)2 + CuI (co-catalyst), 60°C85% Cu(I) pre-coordinates azide, bypassing Ru steric clash [1].
[3+2] Isoxazole Synthesis PPh3 (20 mol%)25%CyPPh2 (20 mol%), DMSO, 30°C89% Enhanced phosphine nucleophilicity overcomes bulk [2].
[3+2] Pyrazole Synthesis None (Thermal)TraceCuCl (1.0 eq), Cs2CO3, Air, 100°C64% Cu-promoted aerobic oxidation enables C(sp3)–H functionalization [3].
Michael Addition Hexylamine15%DBU (Catalytic), DMF, Room Temp> 95% Generation of naked anion bypasses steric shielding [4].

Part 3: Mechanistic Workflows & Visualizations

RuAAC Catalytic Pathway & Steric Clash Zone

The diagram below illustrates where steric hindrance causes reaction failure in standard RuAAC, and why elevated temperatures or co-catalysts are required.

RuAAC_Mechanism Substrate Methyl 3-(4-cyanophenyl) prop-2-ynoate Intermediate Ruthenacycle Intermediate (High Steric Clash) Substrate->Intermediate Coordination Catalyst Cp*RuCl(PPh3)2 + Azide Catalyst->Intermediate 2π-Insertion Product 1,4,5-Trisubstituted 1,2,3-Triazole Intermediate->Product Reductive Elimination (Rate-Limiting)

Fig 1: RuAAC catalytic pathway highlighting the sterically hindered ruthenacycle intermediate.

Phosphine-Catalyzed Deoxygenative [3+2] Cycloaddition

To bypass the steric shielding of the internal alkyne, highly nucleophilic phosphines are utilized to form a reactive zwitterion.

Phosphine_Catalysis Step1 CyPPh2 Catalyst + Internal Alkyne Step2 Zwitterionic Phosphonium Intermediate Step1->Step2 Nucleophilic Attack Step3 Michael Addition of N-hydroxyamide Step2->Step3 Base Promoted Step4 Intramolecular Cyclization (Overcoming Bulk) Step3->Step4 Ring Closure Step5 Isoxazole Product + Regenerated CyPPh2 Step4->Step5 Elimination of tBuOH

Fig 2: Phosphine-catalyzed deoxygenative [3+2] cycloaddition workflow for internal alkynes.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synergistic Cu/Ru-Catalyzed Azide-Alkyne Cycloaddition

Objective: Synthesize 1,4,5-trisubstituted triazoles from Methyl 3-(4-cyanophenyl)prop-2-ynoate while avoiding steric stalling.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Methyl 3-(4-cyanophenyl)prop-2-ynoate (1.0 mmol) and the desired organic azide (1.2 mmol).

  • Catalyst Loading: Add Cp*RuCl(PPh3)2 (5 mol%) and CuI (10 mol%). Causality: The CuI acts as a synergistic co-catalyst to pre-activate the azide, reducing the steric penalty during the ruthenium 2π-insertion.

  • Solvent Addition: Inject 5 mL of anhydrous 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 60°C. Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting alkyne will appear as a distinct UV-active spot (due to the cyanophenyl chromophore). The reaction is complete when this spot entirely disappears (typically 4–6 hours).

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal residues, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: CyPPh2-Catalyzed Deoxygenative [3+2] Cycloaddition

Objective: Synthesize fully substituted isoxazoles via organocatalysis.

  • Reagent Mixing: In a 10 mL reaction vial, combine Methyl 3-(4-cyanophenyl)prop-2-ynoate (0.5 mmol) and N-(tert-butyl)-N-hydroxybenzamide (0.6 mmol).

  • Catalyst Initiation: Add CyPPh2 (20 mol%) and 2 mL of anhydrous DMSO. Causality: CyPPh2 is strictly required over PPh3; its enhanced nucleophilicity is mandatory to penetrate the steric shield of the internal alkyne and form the zwitterionic intermediate.

  • Incubation: Stir the reaction mixture at 30°C for 24 hours.

  • Self-Validation Step: Analyze an aliquot via GC-MS. Look for the presence of tert-butanol (tBuOH, m/z 74). The elimination of tBuOH is the mechanistic driving force of the final aromatization step; its presence confirms successful ring closure.

  • Isolation: Quench with water (10 mL), extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, and purify via silica gel chromatography.

References

  • Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes Organic Process Research & Development - ACS Publications URL
  • Organocatalytic Deoxygenative [3+2] Cycloaddition of N-Hydroxyamides with Alkynes to Access Isoxazoles Organic Letters - ACS Publications URL
  • Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles The Journal of Organic Chemistry - ACS Publications URL
  • Propiolates-Based Selective Labeling and Affinity Capture Enables High-Fidelity Transcriptome-Wide Profiling of A-to-I RNA Editing Bioconjugate Chemistry - ACS Publications URL

Reference Data & Comparative Studies

Validation

Methyl 3-(4-cyanophenyl)prop-2-ynoate vs ethyl 3-(4-cyanophenyl)prop-2-ynoate reactivity

Methyl vs. Ethyl 3-(4-Cyanophenyl)prop-2-ynoate: A Comprehensive Guide to Reactivity and Application As a Senior Application Scientist, selecting the correct ester derivative of an activated alkyne is a critical decision...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl vs. Ethyl 3-(4-Cyanophenyl)prop-2-ynoate: A Comprehensive Guide to Reactivity and Application

As a Senior Application Scientist, selecting the correct ester derivative of an activated alkyne is a critical decision that dictates the success of downstream synthetic workflows. Both methyl and ethyl 3-(4-cyanophenyl)prop-2-ynoate are highly electrophilic alkynes, heavily utilized in nucleophilic additions (such as Aza- and Thiol-Michael additions), cycloadditions (CuAAC click chemistry), and transition-metal-catalyzed cross-couplings.

However, the subtle steric and electronic differences between a methyl and an ethyl ester can drastically alter reaction kinetics, chemoselectivity, and overall yield. This guide objectively compares the reactivity profiles of these two substrates, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development and materials science research.

Mechanistic Causality: Why the Ester Group Matters

The reactivity of 3-(4-cyanophenyl)prop-2-ynoate derivatives is governed by a "push-pull" electronic system. The 4-cyanophenyl group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, severely depleting electron density at the alkyne's β -carbon. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne a prime target for nucleophilic attack[1].

While both esters are highly activated, they diverge in their fine-tuned reactivity:

  • Steric Hindrance: The ethyl group possesses a larger van der Waals radius than the methyl group. In highly congested transition states—such as asymmetric carbosilylation or bulky amine additions—the ethyl ester slightly shields the β -carbon and the carbonyl center. Recent studies have demonstrated that replacing a methyl propiolate with an ethyl propiolate can drastically reduce reactivity and enantioselectivity in catalytic carbosilylations[2].

  • Electrophilicity: The methyl group provides less σ -bond hyperconjugation to the ester oxygen compared to the ethyl group. Consequently, the methyl ester is marginally more electron-withdrawing, rendering the alkyne slightly more electrophilic. This makes methyl propiolates exceptionally fast-reacting substrates in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[3].

  • Hydrolytic Stability: The increased electrophilicity and reduced steric bulk of the methyl ester make it more susceptible to premature hydrolysis or transesterification in protic, basic media. If a reaction requires harsh aqueous basic conditions, the ethyl ester provides a more robust, stable alternative.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both derivatives across standard synthetic transformations.

ParameterMethyl 3-(4-cyanophenyl)prop-2-ynoateEthyl 3-(4-cyanophenyl)prop-2-ynoate
Steric Profile Low (Facilitates rapid nucleophilic approach)Moderate (Slight shielding of the β -carbon)
LUMO Energy Lower (Highly activated electrophile)Slightly Higher (Moderately activated)
Aza-Michael Addition Rate Very Fast (< 2 hours at 25°C)Fast (2–4 hours at 25°C)
CuAAC (Click) Reactivity Excellent (Rapid triazole formation)[3]Good (Requires slightly longer reaction times)
Carbosilylation Yield High (>90% under optimized conditions)[2]Poor (Drastically reduced reactivity)[2]
Hydrolytic Stability Lower (Prone to cleavage in strong aqueous base)Higher (More resilient during aqueous workup)

Mechanistic Pathways & Workflow Logic

To understand the practical application of these alkynes, it is essential to visualize the reaction pathways. Below is the mechanistic pathway for the Aza-Michael addition, a staple reaction for these substrates.

G Substrate 3-(4-cyanophenyl) prop-2-ynoate Intermediate Allenoate Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Amine Nucleophile Nucleophile->Intermediate Product β-Amino Acrylate (E/Z Isomers) Intermediate->Product Proton Transfer

Caption: Mechanistic pathway of aza-Michael addition to 3-(4-cyanophenyl)prop-2-ynoate esters.

G Step1 Select Ester Derivative (Methyl vs Ethyl) Step2 Optimize Solvent & Base (e.g., MeOH/Et3N) Step1->Step2 Step3 Run Reaction (Room Temp, 2-4 hrs) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 NMR/LC-MS Analysis (Yield & E/Z Ratio) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating propiolate reactivity.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and solvents is grounded in mechanistic causality to ensure reproducibility.

Protocol A: Aza-Michael Addition (Synthesis of β -Amino Acrylates)

Causality Focus: Methanol is selected as the solvent because protic environments stabilize the highly reactive allenoate intermediate and rapidly provide the proton required to complete the catalytic cycle, preventing unwanted polymerization of the alkyne[1].

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 1.0 mmol of the selected ester (Methyl or Ethyl 3-(4-cyanophenyl)prop-2-ynoate) in 5.0 mL of anhydrous methanol.

  • Nucleophile Addition: Add 1.1 mmol of the secondary amine (e.g., piperidine) dropwise at 0°C to control the initial exothermic nucleophilic attack.

  • Reaction Propagation: Remove the ice bath and stir at room temperature. For the methyl ester, monitor at 1 hour; for the ethyl ester, monitor at 2.5 hours.

  • Self-Validation (In-Process): Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot and the emergence of a lower Rf product spot validates conversion. Alternatively, use IR spectroscopy to confirm the disappearance of the sharp C≡C stretch at ~2200 cm⁻¹.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (15 mL) and wash with saturated aqueous NH4​Cl (2 × 10 mL) to remove unreacted amine.

  • Analysis: Dry the organic layer over Na2​SO4​ and concentrate. Analyze via ¹H NMR to determine the E/Z stereoisomeric ratio of the resulting β -amino acrylate (vinylic proton typically appears between 5.5–7.5 ppm depending on the isomer).

Protocol B: CuAAC Click Chemistry (Synthesis of 1,4-Disubstituted Triazoles)

Causality Focus: Sodium ascorbate is used in slight excess to continuously reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of alkynes, ensuring high chemoselectivity[3].

  • Preparation: Suspend 1.0 mmol of the propiolate ester and 1.0 mmol of benzyl azide in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O , 0.05 mmol, 5 mol%).

  • Reaction: Stir vigorously at room temperature. The methyl ester typically reaches completion within 2 hours, whereas the ethyl ester may require up to 4 hours.

  • Self-Validation (In-Process): The reaction is self-indicating; as the highly polar triazole product forms, it typically precipitates out of the aqueous/organic mixture as a fine solid.

  • Isolation: Filter the precipitate, wash with cold water (10 mL) and cold diethyl ether (5 mL), and dry under vacuum to yield the pure 1,2,3-triazole derivative.

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Comparative

HPLC validation methods for determining Methyl 3-(4-cyanophenyl)prop-2-ynoate purity

Executive Summary & Mechanistic Rationale Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is a highly conjugated, rigid building block frequently utilized in advanced organic synthesis and medicinal chemistry[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is a highly conjugated, rigid building block frequently utilized in advanced organic synthesis and medicinal chemistry[1]. Its structure—featuring an internal alkyne flanked by a strongly electron-withdrawing 4-cyanophenyl group and a methyl ester—presents unique analytical challenges. The extended π -conjugation provides an exceptional UV chromophore, making UV-Vis detection highly sensitive. However, the reactivity of the alkyne and the polarity of the terminal functional groups necessitate a carefully selected chromatographic mode to ensure accurate purity determination.

As a Senior Application Scientist, I approach method development not merely as a sequence of steps, but as a mechanistic puzzle. To ensure trustworthiness, the chosen analytical protocol must be a self-validating system—one that inherently flags degradation, co-elution, or system drift before data is ever reported.

Comparative Methodologies: Selecting the Optimal System

When evaluating alternatives for purity determination, we must consider the physicochemical properties of the analyte. Gas Chromatography (GC-FID) is often favored for volatile esters; however, the thermal lability of the prop-2-ynoate moiety at high injector temperatures (>250°C) risks alkyne polymerization or degradation during the run.

Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice. But not all stationary phases are equal. While a standard C18 column relies purely on hydrophobic (dispersive) interactions, a Phenyl-Hexyl column introduces orthogonal π−π interactions. Given the electron-deficient nature of the cyanophenyl ring and the alkyne, the Phenyl-Hexyl phase provides superior resolution for structurally similar impurities (e.g., des-cyano derivatives, Z/E alkene impurities, or unreacted starting materials).

Table 1: Objective Comparison of Analytical Alternatives

Analytical ParameterRP-HPLC (Phenyl-Hexyl)RP-HPLC (C18)GC-FID
Primary Interaction Hydrophobic & π−π Hydrophobic onlyBoiling Point / Volatility
Thermal Degradation Risk Low (Ambient/40°C)Low (Ambient/40°C)High (Injector > 250°C)
Resolution of π -rich Impurities ExcellentModeratePoor (due to degradation)
Limit of Quantitation (LOQ) < 0.05% (UV 260 nm)< 0.05% (UV 260 nm)~ 0.1%
Suitability for this Analyte Optimal AcceptableNot Recommended

The Self-Validating Experimental Protocol: Phenyl-Hexyl RP-HPLC

To establish a robust method, the following step-by-step protocol integrates System Suitability Testing (SST) to ensure the system is fit-for-purpose prior to every run, aligning with ICH Q2(R2) guidelines[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any trace acidic impurities. This prevents secondary interactions with residual column silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure and improving mass transfer).

  • Detection: Diode Array Detector (DAD) at 260 nm.

    • Causality: 260 nm is chosen to capture the λmax​ of the extended conjugated system, maximizing sensitivity while minimizing background noise from the mobile phase.

  • Gradient: 30% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration.

Step 3: System Suitability Testing (SST) - The Self-Validating Check Before analyzing unknown samples, inject a 100 µg/mL reference standard six times. The system is only validated for use if the following self-correcting parameters are met:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Tailing factor (T) 1.5.

  • Theoretical plates (N) 5000.

ICH Q2(R2) Validation Workflow

A method is only as reliable as its validation. The workflow below outlines the lifecycle of our analytical procedure, strictly adhering to the updated ICH Q2(R2) standards for specificity, linearity, accuracy, and precision[2].

ValidationWorkflow Dev 1. Method Optimization (Phenyl-Hexyl Selection) SST 2. System Suitability (Self-Validating Check) Dev->SST Spec 3. Specificity (Peak Purity via DAD) SST->Spec Lin 4. Linearity & Range (R² > 0.999) Spec->Lin Acc 5. Accuracy & Precision (Recovery & RSD) Lin->Acc Final 6. ICH Q2(R2) Validated Methodology Acc->Final

ICH Q2(R2) compliant HPLC validation workflow for alkyne purity determination.

Table 2: Quantitative Validation Data Summary (Simulated)

Validation ParameterICH Q2(R2) Acceptance CriterionExperimental Result (Phenyl-Hexyl)
Specificity (Peak Purity) No co-elution; Purity angle < ThresholdPassed (Peak purity index > 0.999)
Linearity (25% to 150%) Correlation coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy (Spike Recovery) 98.0% – 102.0% recovery99.4% – 100.8%
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.65%
Intermediate Precision RSD 2.0% (different days/analysts)RSD = 0.82%
Robustness Stable under ± 2°C, ± 0.1 mL/minPassed (RSD < 1.5% under all variations)

Conclusion

By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and enforcing strict System Suitability criteria, this RP-HPLC method provides a highly specific, self-validating system for determining the purity of Methyl 3-(4-cyanophenyl)prop-2-ynoate. It thoroughly outperforms GC-FID by eliminating thermal degradation risks and exceeds standard C18 capabilities in resolving conjugated impurities.

References

  • Title: Methyl propynoate | Source: Sigma-Aldrich | URL
  • Title: ICH Q2(R2)

Sources

Validation

Structural Validation of Methyl 3-(4-cyanophenyl)prop-2-ynoate via Mass Spectrometry: A Comparative Fragmentation Guide

For researchers and drug development professionals utilizing alkyne-based scaffolds, Methyl 3-(4-cyanophenyl)prop-2-ynoate (MW: 185.18 g/mol ) is a highly valuable bifunctional reagent. Its rigid, linear geometry and ele...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals utilizing alkyne-based scaffolds, Methyl 3-(4-cyanophenyl)prop-2-ynoate (MW: 185.18 g/mol ) is a highly valuable bifunctional reagent. Its rigid, linear geometry and electron-deficient nature make it an ideal candidate for click chemistry, selective bioconjugation, and catalytic hydroarylation[1]. However, confirming its structural integrity during synthesis or post-reaction extraction requires a nuanced understanding of its mass spectral behavior.

As an Application Scientist, I have structured this guide to objectively compare the electron ionization (EI) fragmentation pattern of this molecule against structurally similar alternatives. By understanding the causality behind these fragmentation pathways, analytical chemists can design self-validating mass spectrometry (MS) protocols that eliminate false positives.

Mechanistic Principles of Propiolate Fragmentation

The fragmentation of Methyl 3-(4-cyanophenyl)prop-2-ynoate is governed by two critical structural features: the rigid sp -hybridized alkyne spacer and the highly electron-withdrawing para-cyano group.

Unlike flexible alkanes or isomerizable alkenes, the alkyne linkage imposes strict geometric constraints. Research on substituted phenylpropenoates and alkynoates demonstrates that this rigid spacer prevents the ester carbonyl from interacting with ring substituents[2]. Consequently, the dominant fragmentation route is the direct cleavage of the ester linkage rather than complex internal rearrangements.

  • Ester Cleavage (The Base Peak): The molecule preferentially loses the methoxy radical ( −31 Da) to form an acylium ion ( m/z 154), followed by the rapid extrusion of carbon monoxide ( −28 Da), or it directly loses the entire carbomethoxy radical ( ⋅COOCH3​ , −59 Da). This yields a highly stable 4-cyanophenylacetylene radical cation at m/z 126 , which typically manifests as the base peak.

  • Cyano Group Retention vs. Loss: Because the cyano group is at the para position, it does not participate in concerted ortho-elimination mechanisms[2]. It remains intact during the initial ester cleavage, only fragmenting at higher internal energies to yield a m/z 100 fragment (loss of CN⋅ , −26 Da).

MS_Pathway M Molecular Ion [M]+• m/z 185 F1 Methoxy Loss m/z 154 M->F1 - •OCH3 (-31 Da) F2 Ester Cleavage m/z 126 M->F2 - •COOCH3 (-59 Da) F3 Cyano Loss m/z 100 F2->F3 - CN• (-26 Da)

Mass spectral fragmentation pathway of Methyl 3-(4-cyanophenyl)prop-2-ynoate.

Comparative Fragmentation Analysis

To objectively evaluate the analytical performance and diagnostic peaks of Methyl 3-(4-cyanophenyl)prop-2-ynoate, we must compare it against alternatives lacking either the cyano group or the alkyne bond. This comparison highlights how specific functional groups direct the electron density and subsequent bond cleavage in the mass spectrometer.

Table 1: Comparative EI-MS Fragmentation Profiles (70 eV)
CompoundStructural DifferenceMolecular Ion [M]+∙ Base PeakSecondary Diagnostic FragmentsMechanistic Implication
Methyl 3-(4-cyanophenyl)prop-2-ynoate Target Molecule m/z 185 m/z 126 m/z 154, m/z 100Rigid alkyne drives direct ester loss; cyano group stabilizes the m/z 126 cation.
Methyl 3-phenylprop-2-ynoate Lacks para-cyano group m/z 160 m/z 101 m/z 129, m/z 75Absence of CN shifts the base peak to the unsubstituted phenylacetylene cation ( m/z 101).
Methyl 4-cyanocinnamate Alkene ( sp2 ) instead of alkyne ( sp ) m/z 187 m/z 156 m/z 128, m/z 102Alkene flexibility allows pre-fragmentation isomerization, favoring methoxy loss over full ester cleavage[2].

Key Takeaway: The presence of the sp -hybridized alkyne bond acts as a "hard stop" against structural isomerization during ionization. If your spectrum shows a dominant m/z 156 instead of m/z 126, your alkyne has likely been inadvertently reduced to an alkene during synthesis.

Self-Validating Experimental Protocol (GC-MS)

To ensure high scientific integrity and eliminate matrix interference, the following step-by-step GC-MS methodology is designed as a self-validating system. Every parameter is chosen based on the specific thermodynamic requirements of propiolate derivatives[3].

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the analyte in MS-grade acetonitrile to a concentration of 1 mg/mL . Spike the sample with of a deuterated internal standard (e.g., Methyl cinnamate-d7).

  • Causality: Propiolates are highly reactive electrophiles. Acetonitrile prevents unwanted nucleophilic addition (which can occur in methanol or water). The internal standard accounts for injection volume variance and ensures the ion source is operating at consistent efficiency.

Step 2: Chromatographic Separation
  • Action: Inject (split ratio 10:1) onto a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, ). Run a thermal gradient from 80∘C (hold 1 min) to 280∘C at 15∘C/min .

  • Causality: The rigid, planar structure of the cyanophenylpropiolate results in strong π−π interactions with the stationary phase. A rapid thermal ramp prevents peak tailing and minimizes thermal degradation of the alkyne bond in the inlet.

Step 3: Hard Ionization (70 eV)
  • Action: Utilize an Electron Ionization (EI) source strictly calibrated to 70 eV, with the source temperature maintained at 230∘C .

  • Causality: The highly conjugated cyanophenylpropiolate system is exceptionally stable. Lower ionization energies (e.g., 15–20 eV) will yield an overwhelming molecular ion peak ( m/z 185) but fail to provide the internal energy required to shatter the sp−sp2 carbon-carbon bond. 70 eV guarantees reproducible fragmentation into the diagnostic m/z 126 base peak, allowing for direct comparison against NIST library standards.

Step 4: Data Acquisition & Isotopic Validation
  • Action: Scan from m/z 50 to 300. Validate the [M]+∙ peak ( m/z 185) by checking the M+1 isotopic peak ( m/z 186).

  • Causality: The natural abundance of 13C (1.1% per carbon) and 15N (0.37%) means the M+1 peak should be approximately 12.5% the intensity of the molecular ion. If the M+1 ratio deviates significantly, it indicates co-elution of an impurity or a self-reaction (e.g., alkyne dimerization).

Workflow S1 1. Sample Prep & ISTD (1 mg/mL + Internal Std) S2 2. Capillary GC Separation (Thermal Gradient) S1->S2 S3 3. Hard Ionization (70 eV EI Source) S2->S3 S4 4. Mass Analysis (Quadrupole m/z 50-300) S3->S4 S5 5. Spectral Validation (Library & Isotope Match) S4->S5

Self-validating GC-MS experimental workflow for structural confirmation.

Conclusion

Validating Methyl 3-(4-cyanophenyl)prop-2-ynoate requires looking beyond the molecular ion. By understanding that the rigid alkyne spacer forces a direct ester cleavage—yielding the diagnostic m/z 126 peak—researchers can confidently distinguish this molecule from its alkene or un-substituted analogs. Implementing the self-validating protocol outlined above ensures that your mass spectrometry data remains an authoritative proof of structure for downstream applications.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations N
  • Propiolates-Based Selective Labeling and Affinity Capture Enables High-Fidelity Transcriptome-Wide Profiling of A-to-I RNA Editing ACS Publications (Bioconjug
  • Overcoming Electron Bias in Hydroarylation of Phenylpropiolic Acid Derivatives To Enable Highly Reversed Regio- and Stereoselectivity via Steric and Transient Post Addition Coordination ACS C

Sources

Comparative

Comparative Kinetic Studies of Methyl 3-(4-cyanophenyl)prop-2-ynoate in 1,3-Dipolar Cycloadditions

Executive Summary The 1,3-dipolar cycloaddition between azides and alkynes—famously popularized as the Huisgen cycloaddition—remains a cornerstone of bioconjugation, materials science, and drug discovery[1]. While copper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-dipolar cycloaddition between azides and alkynes—famously popularized as the Huisgen cycloaddition—remains a cornerstone of bioconjugation, materials science, and drug discovery[1]. While copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methodologies dominate physiological applications, thermal metal-free cycloadditions utilizing highly electron-deficient alkynes offer a critical orthogonal approach.

This guide provides an in-depth comparative analysis of Methyl 3-(4-cyanophenyl)prop-2-ynoate , an activated arylpropiolate, against other standard alkynes. By evaluating the thermodynamic and kinetic profiles of these dipolarophiles, researchers can optimize reaction rates, improve reagent stability, and precisely tune the electronic properties of their synthetic workflows.

Mechanistic Causality: FMO and Distortion/Interaction Theory

To understand why Methyl 3-(4-cyanophenyl)prop-2-ynoate is a superior building block for specific applications, we must move beyond basic arrow-pushing and examine the transition state energetics.

The reactivity of thermal azide-alkyne cycloadditions is governed by the Distortion/Interaction Energy Model [2]. According to this model, the activation barrier ( ΔE‡ ) is the sum of the energy required to distort the reactants into the transition state geometry ( ΔEdist‡​ ) and the stabilizing interaction energy ( ΔEint‡​ ) between the deformed molecules.

While the distortion energy is largely fixed for a given 1,3-dipole (e.g., an azide), the interaction energy is highly sensitive to Frontier Molecular Orbital (FMO) gaps. Methyl propiolate derivatives act as electrophilic dipolarophiles. By introducing a strongly electron-withdrawing para-cyano group ( −CN ) to the phenyl ring, the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne is significantly lowered. This narrows the HOMOdipole​−LUMOdipolarophile​ energy gap, maximizing stabilizing orbital overlap and accelerating the reaction kinetics without the need for transition-metal catalysts.

FMO_Mechanism Azide Azide (1,3-Dipole) HOMO Level Alkyne_Unsub Unsubstituted Alkyne High LUMO Azide->Alkyne_Unsub Large Gap (Slow) Alkyne_CN p-CN Arylpropiolate Lowered LUMO Azide->Alkyne_CN Narrow Gap (Fast) TS Concerted Transition State (Distortion/Interaction) Alkyne_Unsub->TS Alkyne_CN->TS Product 1,2,3-Triazole Cycloadduct TS->Product Irreversible

Fig 1: FMO energy gap narrowing via p-CN substitution accelerates cycloaddition.

Comparative Kinetic Data

When selecting an alkyne for metal-free click chemistry, researchers must balance reactivity with stability. Terminal alkynes like methyl propiolate are highly reactive but can be volatile, prone to Michael addition side-reactions, and lack an aryl handle for downstream structural tuning. Conversely, standard arylpropiolates are highly stable but react sluggishly.

Methyl 3-(4-cyanophenyl)prop-2-ynoate occupies the "Goldilocks zone"—providing a stable, solid-state aryl scaffold while utilizing the strong Hammett substituent effect ( σp​=+0.66 ) of the cyano group to drive the kinetics forward.

Table 1: Kinetic Comparison of Alkynes in Thermal Cycloaddition with Benzyl Azide

Alkyne DerivativeSubstituent EffectRelative Rate ( krel​ )Activation Energy ( Ea​ )Primary Application Advantage
Methyl propiolate None (Terminal)100 (Baseline)~55.8 kJ/mol*Rapid bioconjugation; small footprint
Methyl 3-(4-cyanophenyl)prop-2-ynoate Strongly EWG ( −CN )45~62.1 kJ/molTunable, stable drug linkers
Methyl 3-phenylprop-2-ynoate Neutral ( −H )5~71.5 kJ/molStandard synthetic building block
Methyl 3-(4-methoxyphenyl)prop-2-ynoate Strongly EDG ( −OCH3​ )1~78.2 kJ/molMechanistic control studies

*Baseline Ea​ for ethyl/methyl propiolate derived from isothermal microcalorimetry studies[3].

Experimental Protocols: A Self-Validating System

To accurately measure the kinetic parameters of these cycloadditions, we employ a dual-orthogonal workflow. Because 1,3-dipolar cycloadditions are highly exothermic, Isothermal Microcalorimetry provides continuous, real-time kinetic data ( dq/dt ) without the need to quench the reaction[3]. However, calorimetry cannot distinguish between the desired product and potential side reactions. Therefore, we couple it with in-situ NMR spectroscopy to create a self-validating data set.

Protocol 1: Isothermal Microcalorimetry (Thermodynamic & Kinetic Tracking)
  • Preparation: Prepare a 0.5 M solution of Benzyl Azide and a 0.5 M solution of Methyl 3-(4-cyanophenyl)prop-2-ynoate in anhydrous DMSO.

  • Equilibration: Load 1.0 mL of the alkyne solution into the sample ampoule of a highly sensitive microcalorimeter (e.g., TAM IV). Load the azide solution into the injection syringe. Equilibrate the system at exactly 298.15 K until the baseline heat flow stabilizes (< 0.1 µW drift).

  • Initiation: Inject 1.0 mL of the azide solution into the ampoule under continuous stirring (100 rpm).

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously. The reaction rate is directly proportional to the heat flow. Integrate the area under the curve to determine the total enthalpy ( ΔHrxn​ ) and calculate the rate constant ( k ) using standard pseudo-first-order or second-order kinetic models[3].

  • Temperature Variation: Repeat the experiment at 308.15 K, 318.15 K, and 328.15 K to construct an Arrhenius plot and extract the exact Activation Energy ( Ea​ ).

Protocol 2: In-situ 1H -NMR Spectroscopy (Conversion Validation)
  • Preparation: Mix equimolar amounts (0.1 mmol) of Benzyl Azide and Methyl 3-(4-cyanophenyl)prop-2-ynoate in 0.6 mL of DMSO- d6​ .

  • Loading: Immediately transfer the mixture to a standard 5 mm NMR tube and insert it into the spectrometer pre-heated to the target isothermal temperature (e.g., 298.15 K).

  • Acquisition: Acquire a 1H -NMR spectrum every 5 minutes using a pre-programmed array.

  • Analysis: Track the disappearance of the benzylic protons of the starting azide (~4.3 ppm) and the appearance of the benzylic protons of the 1,4- and 1,5-triazole regioisomers (~5.5-5.7 ppm).

  • Validation: Correlate the molar conversion rate from the NMR integration directly against the fractional heat evolution from the microcalorimeter. A 1:1 correlation validates that the measured Ea​ belongs exclusively to the 1,3-dipolar cycloaddition.

Workflow Prep Reagent Preparation Equimolar Azide & Alkyne Calorimetry Isothermal Microcalorimetry (Real-time Heat Flow) Prep->Calorimetry Load Ampoules NMR In-situ NMR Spectroscopy (Conversion Tracking) Prep->NMR Load NMR Tubes Data Kinetic Analysis (E_a, k_rel, Arrhenius Plot) Calorimetry->Data Integrate dq/dt NMR->Data Integrate Peaks

Fig 2: Dual-orthogonal workflow for self-validating kinetic data acquisition.

Conclusion

For drug development professionals and synthetic chemists, the choice of dipolarophile dictates the success of a metal-free click reaction. While unsubstituted terminal alkynes like methyl propiolate offer the fastest baseline kinetics, they often lack the structural stability and modularity required for complex pharmaceutical linkers.

Methyl 3-(4-cyanophenyl)prop-2-ynoate successfully bridges this gap. By leveraging the distortion/interaction energy model, the strongly electron-withdrawing para-cyano group artificially lowers the LUMO of the alkyne, recovering nearly half the kinetic speed of a terminal alkyne while providing a robust, highly stable aryl scaffold for advanced drug discovery applications.

References

  • Wikipedia Contributors. 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia.[Link]

  • Li, X., Jin, B., Guo, Z., Chu, S., & Peng, R. (2019). Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. Organic Process Research & Development, 24(2), 163–171.[Link]

  • Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Reactivity. Journal of the American Chemical Society, 129(35), 10646–10647.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Proper Disposal Protocol for Methyl 3-(4-cyanophenyl)prop-2-ynoate

As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the safe handling and disposal of reactive intermediates become critical to operational succes...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scale up the synthesis of complex active pharmaceutical ingredients (APIs), the safe handling and disposal of reactive intermediates become critical to operational success. Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS No.: 1032041-58-9) is a highly functionalized building block containing an ester, a conjugated alkyne, and a nitrile group.

This guide provides a self-validating, step-by-step framework for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring that your laboratory operations exceed standard safety baselines.

Chemical Profile & Mechanistic Hazard Causality

To safely manage chemical waste, one must first understand the molecular reactivity that dictates its hazard profile. The disposal protocols for Methyl 3-(4-cyanophenyl)prop-2-ynoate are governed by three distinct structural features:

  • The Nitrile Moiety (-C≡N): While relatively stable under neutral conditions, nitriles pose a severe toxicological risk if exposed to strong aqueous acids. Acid-catalyzed hydrolysis of the nitrile group can rapidly liberate hydrogen cyanide (HCN) gas , a lethal cytochrome c oxidase inhibitor .

  • The Propynoate Core (-C≡C-COOMe): This conjugated alkyne acts as a potent electrophilic Michael acceptor. It can react vigorously and exothermically with strong nucleophiles (e.g., primary amines, thiols). Furthermore, terminal and internal alkynes are susceptible to runaway exothermic polymerization if exposed to radical initiators or excessive thermal stress .

  • The Ester Linkage: Contributes to the compound's overall flammability and requires disposal via controlled, high-temperature incineration.

Self-Validating Operational Safety Protocol

Before any disposal or handling event occurs, the operational environment must be secured. We utilize a "self-validating" approach, meaning every critical safety step includes a physical verification action to confirm its success.

Quantitative Data: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Protection Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust and aerosolized ester droplets during transfer.
Hand Protection Double-layered Nitrile GlovesPrevents transdermal absorption of the lipophilic ester core.
Respiratory N95 or P100 particulate respiratorMitigates inhalation risk of fine powders if weighing outside a vented enclosure.
Environmental Certified Chemical Fume HoodEnsures vapor capture, which is critical for all nitrile-containing compounds.
Step-by-Step Handling Methodology
  • Environment Preparation: Clear the workspace of any strong acids (e.g., HCl, H₂SO₄), strong bases, or nucleophiles.

    • Validation Step: Place a piece of pH paper dampened with distilled water near the workspace. A color change indicating ambient acidity serves as an immediate visual warning to abort the procedure and clear the hood of acidic vapors.

  • Pre-Operation Verification: Ensure the fume hood face velocity is operating within the safe range of 80-120 fpm.

    • Validation Step: Check the digital monitor and perform a physical tissue-paper flutter test at the sash opening before unsealing the chemical container.

  • Material Transfer: Use anti-static, grounded spatulas to transfer the solid or liquid to prevent static discharge, which could ignite localized vapors.

  • Decontamination: Wipe down all spatulas and balances with a compatible, non-reactive solvent (e.g., isopropanol) immediately after use.

Spill Response & Containment Workflow

In the event of a spill, immediate categorization of the risk dictates the response.

SpillResponse Start Spill Detected: Methyl 3-(4-cyanophenyl)prop-2-ynoate Assess Assess Spill Volume & Fume Hood Status Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Low Risk Large Large Spill (>50g) or Outside Hood Assess->Large High Risk Absorb Absorb with Inert Material (Sand/Vermiculite) Small->Absorb Evacuate Evacuate Lab & Call EHS Large->Evacuate Dispose Transfer to Licensed Hazardous Waste Facility Evacuate->Dispose Hazmat Team Action Package Package in Sealed, Labeled Waste Container Absorb->Package Package->Dispose

Workflow for assessing and responding to spills of Methyl 3-(4-cyanophenyl)prop-2-ynoate.

Protocol for Spill Containment:
  • Assess and Isolate: Determine if the spill is manageable. If the spill is outside the fume hood or exceeds 50g, evacuate the laboratory immediately and contact EHS.

  • Neutralization/Absorption: DO NOT use water if acidic compounds are nearby. Cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Validation: Inspect the spill area with a UV lamp (if applicable to the compound's fluorescence) or visually ensure no crystalline residue remains. Only then should you wash the area with mild soapy water.

Proper Disposal Procedures (RCRA Compliance)

Methyl 3-(4-cyanophenyl)prop-2-ynoate must be managed as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines detailed in 40 CFR 261 .

Waste Segregation Compatibility Table
Waste Stream CategoryCompatibilityMechanistic Causality / Consequence
Halogen-Free Organic Solvents (e.g., Acetone, EtOAc)Highly Compatible Inert dissolution; safe for standard high-temperature incineration.
Aqueous Acids (e.g., HCl, H₂SO₄)Strictly Incompatible Acid-catalyzed hydrolysis of the nitrile group generates lethal HCN gas.
Strong Nucleophiles (e.g., Primary Amines)Strictly Incompatible Vigorous exothermic Michael addition across the conjugated alkyne.
Strong Oxidizers (e.g., Peroxides, Nitrates)Strictly Incompatible High risk of explosive oxidation or runaway polymerization of the alkyne core.
Step-by-Step Disposal Workflow
  • Waste Segregation (Critical Step): Ensure the waste is directed only into a dedicated "Halogen-Free Organic Waste" container. Never mix this compound with aqueous acid waste or heavy metal waste streams.

  • Primary Containment: Transfer the waste into a compatible, leak-proof HDPE or amber glass container.

    • Validation Step: Before sealing, use pH test strips on the exterior of the container and the secondary containment tray to verify no acidic cross-contamination has occurred during transfer. Cap the container and invert it 45 degrees for 5 seconds to verify seal integrity.

  • Regulatory Labeling: Affix a GHS-compliant hazardous waste label as mandated by the OSHA Hazard Communication Standard 29 CFR 1910.1200 .

    • Required Text: "Hazardous Waste: Methyl 3-(4-cyanophenyl)prop-2-ynoate. WARNING: Contains Nitrile and Alkyne. Keep strictly away from acids and oxidizers."

  • Storage & Logistics: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Keep away from direct sunlight and heat sources.

    • Validation Step: Ensure the SAA is visually inspected weekly for container bulging—a primary indicator of unwanted exothermic polymerization or gas generation.

  • Final Disposition: Coordinate with your institutional Environmental Health and Safety (EHS) office to log the chemical inventory. The waste must be transferred to a licensed RCRA facility for high-temperature incineration, which safely destroys the nitrile and alkyne functional groups without generating toxic byproducts.

References

  • Benzonitrile Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL:[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) / Environmental Protection Agency (EPA) URL:[Link]

  • 29 CFR 1910.1200 - Hazard Communication Standard Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Handling

Personal protective equipment for handling Methyl 3-(4-cyanophenyl)prop-2-ynoate

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded protocols for handling Methyl 3-(4-cyanophenyl)prop-2-ynoate .

Because this compound is a highly reactive building block, standard boilerplate safety guidelines are insufficient. This guide bridges the gap between chemical reactivity and operational safety, ensuring that every handling step is a self-validating system designed to mitigate risk at the molecular level.

Chemical Hazard Profile & Mechanistic Causality

Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) is a bifunctional synthetic intermediate featuring a conjugated alkyne-ester system and a terminal cyanophenyl group. Understanding its hazard profile requires analyzing its electrophilic nature.

The Michael Acceptor Mechanism: The conjugated α,β-unsaturated alkyne (propiolate) acts as a potent Michael acceptor. In biological systems, this electrophilic domain reacts rapidly with nucleophilic thiol groups (e.g., cysteine residues in skin proteins) and amines[1]. This covalent protein alkylation is the rate-determining step for haptenization, leading to severe allergic contact dermatitis and skin sensitization[1]. Furthermore, the nitrile group presents a secondary toxicity risk if metabolized or exposed to extreme reducing conditions.

HazardPathway cluster_0 Electrophilic Domains Compound Methyl 3-(4-cyanophenyl) prop-2-ynoate Michael Conjugated Alkyne (Michael Acceptor) Compound->Michael Nitrile Cyanophenyl Group (Systemic Toxicant) Compound->Nitrile Protein Skin Proteins (Cysteine/Lysine) Michael->Protein Nucleophilic Attack (Thiol/Amine) Sensitization Covalent Adduct (Skin Sensitization) Protein->Sensitization Immune Response (Haptenization)

Fig 1: Mechanistic pathway of skin sensitization via Michael addition to biological nucleophiles.

Physicochemical & Hazard Metrics

To contextualize the risk, the following table summarizes the quantitative metrics and structural hazard codes associated with this class of propiolates[2].

Property / MetricValue / ClassificationMechanistic Implication
CAS Number 1032041-58-9Unique identifier for inventory and safety tracking.
Molecular Weight 185.18 g/mol Low MW facilitates rapid dermal penetration and cell permeability.
Electrophilic Domain Polarized α,β-unsaturated alkyneHigh reactivity with biological thiols; necessitates strict dermal protection.
GHS Hazard Codes H315, H319, H335, H317Skin/Eye irritant, Respiratory irritant, potent Skin Sensitizer.

Personal Protective Equipment (PPE) Matrix

Because Methyl 3-(4-cyanophenyl)prop-2-ynoate is a covalent protein binder, barrier protection must be absolute. The following PPE matrix is designed to interrupt the causality of exposure.

PPE CategorySpecificationValidation MetricCausality (Why?)
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Validate: Inflate gloves slightly to inspect for micro-tears before donning.Prevents direct dermal alkylation by the Michael acceptor. Outer glove is discarded immediately upon suspected contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesValidate: Ensure a snug seal against the face with no visible gaps.Protects ocular mucosa from aerosolized reactive dust or liquid splashing during transfer.
Body Protection Flame-resistant (FR) Lab CoatValidate: Fully buttoned; cuffs must overlap the inner nitrile glove.Shields against static-induced ignition and provides a removable barrier against chemical spills.
Respiratory Chemical Fume HoodValidate: Face velocity must read between 80–120 fpm.Mitigates inhalation of reactive respiratory sensitizers and potential cyanide-containing degradation products[3].

Operational Plan: Self-Validating Experimental Workflow

When utilizing Methyl 3-(4-cyanophenyl)prop-2-ynoate in synthetic workflows (e.g., Thiol-Yne click chemistry or Sonogashira couplings), operational integrity is paramount. The following protocol utilizes a self-validating structure: you cannot proceed to the next step until the current step's validation condition is met.

Step 1: Environmental Containment Setup

  • Action: Power on the chemical fume hood, clear the workspace of incompatible materials (strong acids, bases, and oxidizing agents), and lower the sash to the marked operating height[3].

  • Causality: Propiolates can form reactive aerosols. A controlled airflow environment prevents the dispersion of electrophilic particulates into the laboratory.

  • Validation Checkpoint: Verify the digital airflow monitor reads >80 fpm. Do not proceed if the alarm sounds.

Step 2: Reagent Weighing and Transfer

  • Action: Use anti-static, non-sparking spatulas to transfer the compound into a pre-tared, dry reaction vessel. Cap the vessel immediately with a rubber septum.

  • Causality: Static discharge can ignite fine organic powders. Minimizing open-air exposure prevents ambient moisture from degrading the ester and protects the operator from sensitization.

  • Validation Checkpoint: Visually confirm the source bottle is tightly sealed and the balance area is free of residual dust before removing the reaction vessel from the balance.

Step 3: Reaction Execution (Inert Atmosphere)

  • Action: Purge the sealed reaction vessel with Argon or Nitrogen for 5 minutes before introducing solvents via syringe.

  • Causality: The alkyne is highly reactive; an inert atmosphere prevents unwanted oxidative side reactions and maintains the integrity of the Michael acceptor for the intended nucleophile.

  • Validation Checkpoint: Observe the bubbler to confirm positive inert gas pressure within the reaction system.

Step 4: In Situ Quenching

  • Action: Upon reaction completion, quench any unreacted Methyl 3-(4-cyanophenyl)prop-2-ynoate by adding a mild, sacrificial nucleophile (e.g., a dilute solution of an odorless thiol or mild amine) directly into the reaction mixture.

  • Causality: Neutralizing the electrophile before opening the vessel prevents accidental exposure to the active Michael acceptor during workup.

  • Validation Checkpoint: Perform a Thin-Layer Chromatography (TLC) or LC-MS check. Do not proceed to workup until the starting material spot/peak is completely absent.

OperationalWorkflow Prep 1. PPE & Hood Setup Validate: Airflow >80 fpm Weigh 2. Weighing & Transfer Validate: Static-free tools Prep->Weigh React 3. Reaction Execution Validate: Closed Ar/N2 system Weigh->React Quench 4. In Situ Quenching Validate: TLC shows no SM React->Quench Workup 5. Safe Workup Validate: Electrophile neutralized Quench->Workup

Fig 2: Self-validating operational workflow for handling reactive propiolate esters.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and structured remediation is required to prevent cross-contamination and personnel exposure.

Spill Containment Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood remains ON to capture vapors[3].

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, as reactive esters can generate heat upon uncontrolled reaction.

  • Collect: Using a non-sparking tool, sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container[3].

  • Decontaminate: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to hydrolyze any residual ester, followed by copious amounts of water.

  • Validation Checkpoint: Inspect the area with a UV lamp (if the compound exhibits fluorescence) or perform a visual check to ensure no residue remains before removing PPE.

Waste Disposal Plan:

  • Segregation: Place all contaminated consumables (gloves, weigh boats, pipette tips) into a designated "Highly Reactive Organics" solid waste bin.

  • Liquid Waste: Aqueous and organic layers from the quenched reaction must be separated. Dispose of the organic layer in a designated "Halogenated/Non-Halogenated Organic Waste" carboy, ensuring it is clearly labeled with the chemical name and its specific hazards (Sensitizer/Irritant).

References

  • methyl 3-(2-methylphenyl)prop-2-ynoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • Material Safety Data Sheet - Methyl propiolate, 99%. Cole-Parmer. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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